molecular formula C9H14O2 B1616112 3-Isopropoxycyclohex-2-en-1-one CAS No. 58529-72-9

3-Isopropoxycyclohex-2-en-1-one

Cat. No.: B1616112
CAS No.: 58529-72-9
M. Wt: 154.21 g/mol
InChI Key: IISFUJKHMFGYOU-UHFFFAOYSA-N
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Description

3-Isopropoxycyclohex-2-en-1-one (CAS Registry Number: 58529-72-9 ) is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . This molecule features a cyclohexenone ring system substituted with an isopropoxy group at the 3-position. Its structure is defined by the SMILES notation CC(OC1=CC(=O)CCC1)C and the InChIKey IISFUJKHMFGYOU-UHFFFAOYSA-N . Key physicochemical properties include a calculated density of 0.989 g/cm³ and a calculated boiling point of 256.9°C at 760 mmHg . The compound serves as a versatile building block and intermediate in organic synthesis . Its structure, particularly the enone system and ether linkage, makes it a valuable precursor for developing more complex molecules, including pharmaceutical intermediates such as Ethyl 4-acetamido-5-amino-3-isopropoxycyclohex-1-ene-1-carboxylate Hydrochloride, which is associated with antiviral agents . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58529-72-9

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-propan-2-yloxycyclohex-2-en-1-one

InChI

InChI=1S/C9H14O2/c1-7(2)11-9-5-3-4-8(10)6-9/h6-7H,3-5H2,1-2H3

InChI Key

IISFUJKHMFGYOU-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC(=O)CCC1

Canonical SMILES

CC(C)OC1=CC(=O)CCC1

Other CAS No.

58529-72-9

Origin of Product

United States

Foundational & Exploratory

Physical and chemical properties of 3-Isopropoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Isopropoxycyclohex-2-en-1-one, a cyclohexenone derivative of interest in synthetic and medicinal chemistry. This document details its known characteristics, outlines a general synthetic protocol, and explores the reactivity and potential biological significance of this class of compounds.

Core Physical and Chemical Properties

This compound, also known as 3-propan-2-yloxycyclohex-2-en-1-one, is a cyclic enone with the molecular formula C₉H₁₄O₂.[1] Its fundamental properties are summarized in the table below. While some physical properties like a specific melting point have not been definitively reported in publicly available literature, computed values and data from analogous compounds provide valuable estimations.

PropertyValueSource
Molecular Formula C₉H₁₄O₂[1]
Molecular Weight 154.21 g/mol [1]
CAS Number 58529-72-9[1]
IUPAC Name 3-propan-2-yloxycyclohex-2-en-1-one[1]
Density 0.98 g/cm³ (predicted)
Boiling Point 256.9 °C at 760 mmHg (predicted)
Flash Point 109.9 °C (predicted)
XLogP3 1.4[1]
Appearance Not specified (likely a liquid or low-melting solid)

Synthesis of this compound

The synthesis of this compound typically proceeds via the reaction of 1,3-cyclohexanedione (also known as dihydroresorcinol) with isopropyl alcohol.[2] This reaction is an example of an enol etherification. Several methods can be employed, including a solventless approach promoted by a catalyst such as Indium(III) chloride on silica gel, which offers an environmentally friendly route with potentially high yields and short reaction times.[3]

General Experimental Protocol: Solventless Synthesis[3]

This protocol is adapted from a general method for the synthesis of 3-alkoxy-2-cyclohexen-1-ones.

Materials:

  • 1,3-Cyclohexanedione

  • Isopropyl alcohol

  • Indium(III) chloride (InCl₃)

  • Silica gel (100-200 mesh)

  • Tetrahydrofuran (THF)

Procedure:

  • Catalyst Preparation: Prepare a slurry of silica gel in a solution of Indium(III) chloride in THF. The solvent is then evaporated to yield silica gel impregnated with the catalyst. The silica gel should be activated by heating prior to use.

  • Reaction Setup: In a microwave-safe vessel, combine 1,3-cyclohexanedione (1 mmol) and isopropyl alcohol (1 mmol) with the prepared InCl₃/Silica gel catalyst.

  • Microwave Irradiation: The reaction mixture is irradiated in a domestic microwave oven at a power of approximately 650W for a short duration (e.g., 3 minutes). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure this compound.

Spectral Data

Expected ¹H NMR Spectral Features:

  • Isopropyl Group: A doublet for the two methyl groups (around 1.2-1.4 ppm) and a septet for the methine proton (around 4.0-4.5 ppm).

  • Cyclohexenone Ring: Signals for the vinylic proton (around 5.2-5.5 ppm) and the methylene protons of the ring (in the range of 1.9-2.5 ppm).

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region (around 190-200 ppm).

  • Vinylic Carbons: Two signals in the olefinic region (C2 and C3, with C3 being further downfield due to the oxygen attachment, likely around 170-180 ppm and 100-110 ppm respectively).

  • Isopropyl Group: Signals for the methyl carbons (around 20-25 ppm) and the methine carbon (around 65-75 ppm).

  • Cyclohexenone Ring Methylene Carbons: Signals in the aliphatic region (around 20-40 ppm).

Expected Infrared (IR) Spectral Features:

  • C=O Stretch: A strong absorption band in the region of 1650-1680 cm⁻¹, characteristic of an α,β-unsaturated ketone.

  • C=C Stretch: An absorption band around 1600-1620 cm⁻¹.

  • C-O Stretch: A strong absorption in the region of 1200-1250 cm⁻¹ for the enol ether.

  • C-H Stretches: Absorptions for sp² and sp³ C-H bonds just above and below 3000 cm⁻¹, respectively.

Expected Mass Spectrometry Features:

  • Molecular Ion Peak (M⁺): A peak at m/z = 154, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the isopropoxy group, the isopropyl group, and other characteristic fragments of the cyclohexenone ring.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the α,β-unsaturated ketone system and the enol ether functionality.

  • Michael Addition: The β-carbon of the enone system is electrophilic and susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition reaction.

  • Reactions at the Carbonyl Group: The carbonyl group can undergo typical reactions of ketones, such as reduction and addition of organometallic reagents.

  • Hydrolysis of the Enol Ether: The enol ether can be hydrolyzed under acidic conditions to regenerate the 1,3-dione functionality.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound itself, the cyclohexenone scaffold is present in numerous natural products with significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[4]

One of the key signaling pathways often modulated by cyclohexenone-containing molecules is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[5] The enone moiety can act as a Michael acceptor, forming covalent adducts with nucleophilic residues (such as cysteine) on proteins within this pathway, thereby inhibiting its activity.[5] Constitutive activation of the NF-κB pathway is implicated in various cancers and inflammatory diseases, making its inhibitors promising therapeutic candidates.[5]

Given that cyclohexenone derivatives have been shown to inhibit the production of nitric oxide (NO) and inflammatory cytokines like TNF-α and IL-6, it is plausible that this compound could exhibit similar anti-inflammatory properties.[6] Further research is warranted to explore the specific biological targets and therapeutic potential of this compound.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated.

Caption: Chemical structure of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Reaction Conditions cluster_process Process cluster_product Product R1 1,3-Cyclohexanedione P1 Reaction R1->P1 R2 Isopropyl Alcohol R2->P1 Cat InCl3 / Silica Gel Cat->P1 Cond Solventless Microwave Irradiation Cond->P1 P2 Work-up & Purification P1->P2 Prod This compound P2->Prod

Caption: General workflow for the synthesis of this compound.

NFkB_Inhibition_Pathway cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Cyclohexenone Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB/IκBα Complex (Inactive) IKK->NFkB_IkB targets for degradation IkB->NFkB_IkB sequesters NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene activates Cyclohexenone This compound (Potential Inhibitor) Cyclohexenone->NFkB Covalent Adduction (Michael Addition)

Caption: Postulated inhibition of the NF-κB signaling pathway by cyclohexenone derivatives.

References

Spectroscopic Profile of 3-Isopropoxycyclohex-2-en-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-isopropoxycyclohex-2-en-1-one, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the 1H NMR, 13C NMR, IR, and MS analyses of this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar compounds, such as 3-ethoxycyclohex-2-en-1-one and other substituted cyclohexenones.

Table 1: Predicted 1H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.3-5.5Singlet1H=CH
~4.4-4.6Septet1HO-CH(CH3)2
~2.4-2.6Triplet2HCH2-C=O
~2.2-2.4Triplet2HC=C-CH2
~1.9-2.1Quintet2HCH2-CH2-CH2
~1.3-1.4Doublet6HO-CH(CH3)2
Table 2: Predicted 13C NMR Data
Chemical Shift (δ, ppm)Assignment
~199-201C=O
~175-177C-O
~102-104=CH
~70-72O-CH(CH3)2
~37-39CH2-C=O
~28-30C=C-CH2
~22-24CH2-CH2-CH2
~21-23O-CH(CH3)2
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm-1)IntensityAssignment
~2975-2930StrongC-H (sp3) stretch
~1650-1670StrongC=O (conjugated ketone) stretch
~1600-1620Medium-StrongC=C stretch
~1200-1250StrongC-O (enol ether) stretch
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
154[M]+ (Molecular Ion)
112[M - C3H6]+
97[M - C3H7O]+
69[C4H5O]+
43[C3H7]+

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • 1H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and sensitivity of the 13C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Sample Preparation (Thin Film): If the sample is a solid or viscous oil, dissolve a small amount in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the mid-infrared range (typically 4000 to 400 cm-1).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty ATR crystal or clean salt plate prior to running the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method. For a relatively volatile compound like this compound, direct infusion via a syringe pump or introduction through a gas chromatography (GC) interface are common techniques.

  • Ionization: Utilize electron ionization (EI) as the ionization method. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: Detect the ions using an electron multiplier or other suitable detector.

  • Data Acquisition and Processing: The instrument software records the abundance of each ion as a function of its m/z value, generating a mass spectrum. The data is typically displayed as a bar graph of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_characterization Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data 1H & 13C NMR Spectra (Chemical Shifts, Multiplicity, Integration) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight & Fragmentation) MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Synthesis and Purification of 3-Isopropoxycyclohex-2-en-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-Isopropoxycyclohex-2-en-1-one, a valuable intermediate in organic synthesis. The document details a probable synthetic route based on established chemical principles, outlines a thorough purification protocol, and presents the information in a clear, structured format for easy reference by professionals in the fields of chemical research and drug development.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 1,3-cyclohexanedione with isopropanol. This reaction is a specific example of the more general synthesis of 3-alkoxyenones from β-dicarbonyl compounds.[1] The presence of an acid catalyst facilitates the enolization of 1,3-cyclohexanedione and subsequent nucleophilic attack by isopropanol, followed by dehydration to yield the desired product.

Proposed Reaction Scheme

The overall reaction can be depicted as follows:

1,3-Cyclohexanedione + Isopropanol --(Acid Catalyst)--> this compound + Water

This transformation is an equilibrium process, and therefore, reaction conditions are often optimized to drive the reaction towards the product side, for instance, by removing water as it is formed.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for the synthesis of similar 3-alkoxycyclohexenones.

Materials:

  • 1,3-Cyclohexanedione

  • Isopropanol (anhydrous)

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add 1,3-cyclohexanedione (1.0 eq), isopropanol (1.2 eq), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, catalyst, and any byproducts. Column chromatography is a standard and effective method for this purpose.

Experimental Protocol for Purification

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined fractions under reduced pressure to yield the purified this compound.

Data Presentation

The following table summarizes typical quantitative data associated with the synthesis and purification of this compound based on analogous reactions.

ParameterValue
Synthesis
Molar Ratio (1,3-Cyclohexanedione:Isopropanol)1 : 1.2
Catalyst Loading (p-TSA)5 mol%
Reaction TemperatureReflux (Toluene)
Reaction Time4-8 hours
Crude Yield85-95%
Purification
Chromatographic Stationary PhaseSilica Gel
Eluent SystemHexane/Ethyl Acetate Gradient
Purity (post-chromatography)>98%
Isolated Yield70-85%

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_process Reaction Process cluster_workup Workup A 1,3-Cyclohexanedione E Reflux & Water Removal (Dean-Stark) A->E B Isopropanol B->E C Toluene C->E D p-TSA (catalyst) D->E F Cool to RT E->F G Wash with NaHCO3 & Brine F->G H Dry with Na2SO4 G->H I Filter & Concentrate H->I J Crude Product I->J

Caption: Synthesis workflow for this compound.

Purification Workflow

Purification_Workflow A Crude Product B Dissolve in Minimal Solvent A->B C Load onto Silica Gel Column B->C D Elute with Hexane/EtOAc Gradient C->D E Collect Fractions (TLC Monitoring) D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Purified Product G->H

Caption: Purification workflow for this compound.

References

3-Isopropoxycyclohex-2-en-1-one CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the available chemical and physical data for 3-Isopropoxycyclohex-2-en-1-one. While this specific compound is not extensively documented in publicly available scientific literature, this document summarizes its core properties and provides context based on the broader class of cyclohexenone derivatives. Due to the limited specific data, this guide also highlights the general synthetic approaches and potential areas of biological activity associated with the cyclohexenone scaffold, offering a starting point for further research and development.

Chemical and Physical Properties

This compound is a chemical compound with the following identifiers and properties:

PropertyValueSource
CAS Number 58529-72-9[1][2]
Molecular Formula C9H14O2[1]
Molecular Weight 154.21 g/mol [1][3]
IUPAC Name This compound[1]

Synthesis and Methodologies

General Experimental Workflow for Cyclohexenone Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a cyclohexenone derivative. It is important to note that this is a representative example and has not been validated for the specific synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Starting Materials: - α,β-Unsaturated Ketone - Ketone/Enolate B 2. Solvent Selection: - Aprotic or Protic Solvent A->B C 3. Catalyst/Reagent: - Base or Acid Catalyst B->C D 4. Michael Addition C->D E 5. Intramolecular Aldol Condensation D->E F 6. Quenching E->F G 7. Extraction F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

Caption: Generalized workflow for cyclohexenone synthesis.

Biological Activity and Signaling Pathways

There is currently no specific information available in peer-reviewed literature regarding the biological activity or associated signaling pathways of this compound.

However, the broader class of cyclohexenone-containing compounds has been investigated for various biological activities. For instance, certain derivatives have been explored as:

  • Anti-inflammatory agents: Some cyclohexenone analogs have shown potential in modulating inflammatory pathways.

  • Herbicides: The cyclohexanedione scaffold is a known core structure for certain herbicides.

  • Intermediates in organic synthesis: These compounds are valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications.

Given the lack of direct data, any investigation into the biological effects of this compound would require de novo screening and experimental validation.

Conclusion and Future Directions

This compound remains a sparsely characterized compound. While its basic chemical properties are known, a significant data gap exists concerning its synthesis, biological activity, and potential applications. For researchers and drug development professionals, this presents an opportunity for novel investigation. Future research could focus on:

  • Developing and optimizing a synthetic route for this compound.

  • Conducting in vitro and in vivo screening to determine its biological activity profile.

  • Investigating its potential as a lead compound or scaffold for the development of new therapeutic agents.

This technical guide serves as a foundational document, summarizing the currently available information and highlighting the areas where further research is needed to fully understand the chemical and biological properties of this compound.

References

An In-depth Technical Guide to 3-Isopropoxycyclohex-2-en-1-one: Synthesis, Properties, and Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Isopropoxycyclohex-2-en-1-one, a member of the 3-alkoxycyclohex-2-en-1-one class of compounds. While specific research on this particular derivative is limited, this document consolidates available data on its properties and presents a generalized history and synthetic context based on its chemical class. This guide includes a detailed, adaptable experimental protocol for its synthesis, a summary of its physicochemical properties, and logical diagrams illustrating its formation. The information is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader exploration of 1,3-cyclohexanedione and its derivatives. 1,3-Cyclohexanedione itself is a well-known organic compound that exists predominantly in its enol tautomer, making the hydroxyl group at the 3-position reactive towards etherification.

More contemporary methods have focused on improving efficiency and environmental compatibility, such as the use of solid-supported catalysts and microwave-assisted synthesis to afford 3-alkoxycyclohex-2-en-1-ones in high yields and with shorter reaction times.

Physicochemical Properties

Quantitative data for this compound is available from various chemical databases and suppliers. The following table summarizes the key physical and chemical properties of the compound.

PropertyValueSource
Molecular Formula C₉H₁₄O₂PubChem[1]
Molecular Weight 154.21 g/mol PubChem[1]
CAS Number 58529-72-9PubChem[1]
IUPAC Name This compound
Boiling Point Not available
Melting Point Not available
Density Not available
Appearance Not specified
Solubility Not specified

Note: Experimental data for boiling point, melting point, and density are not consistently reported in publicly available literature. The provided data is based on computational predictions where applicable.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of 1,3-cyclohexanedione with an isopropylating agent. A general and modern approach is the acid-catalyzed reaction with isopropanol.

General Reaction Scheme

The synthesis proceeds via the enol form of 1,3-cyclohexanedione, which reacts with isopropanol in the presence of an acid catalyst to form the corresponding enol ether.

G General Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 1_3_Cyclohexanedione 1,3-Cyclohexanedione Product This compound 1_3_Cyclohexanedione->Product + Isopropanol Isopropanol Isopropanol Catalyst Acid Catalyst (e.g., p-toluenesulfonic acid) Catalyst->Product Solvent Toluene (with azeotropic removal of water) Solvent->Product

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure based on common methods for the synthesis of 3-alkoxycyclohex-2-en-1-ones and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 1,3-Cyclohexanedione

  • Isopropanol (2-Propanol)

  • p-Toluenesulfonic acid monohydrate (or another suitable acid catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with a drying agent

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 1,3-cyclohexanedione (1.0 eq), isopropanol (1.2-1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq). Add a sufficient volume of toluene to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

G Experimental Workflow for Synthesis Start Start Setup Assemble Reaction Apparatus (Flask, Dean-Stark, Condenser) Start->Setup Reactants Charge Flask with: - 1,3-Cyclohexanedione - Isopropanol - p-Toluenesulfonic acid - Toluene Setup->Reactants Reflux Heat to Reflux (Azeotropic water removal) Reactants->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Cool and perform aqueous work-up (NaHCO3, Brine) Monitor->Workup Complete Dry Dry organic layer (Na2SO4 or MgSO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Obtain Pure This compound Purify->Product End End Product->End

Caption: Step-by-step workflow for the synthesis of this compound.

Applications in Drug Development and Research

Currently, there is a notable absence of specific literature detailing the application of this compound in drug development or its biological activity. However, the broader class of cyclohexenone derivatives is of significant interest in medicinal chemistry. Cyclohexenone moieties are present in various natural products and synthetic compounds exhibiting a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

The 3-alkoxycyclohex-2-en-1-one scaffold can be considered a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The enone system is a Michael acceptor and can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the introduction of diverse functional groups and the construction of novel molecular architectures.

G Potential Research Pathways cluster_synthesis Synthetic Elaboration cluster_applications Potential Applications Core This compound Michael Michael Addition Core->Michael Alkylation α-Alkylation Core->Alkylation Annulation Annulation Reactions Core->Annulation MedChem Medicinal Chemistry (Lead Compound Synthesis) Michael->MedChem Agrochem Agrochemicals Michael->Agrochem Alkylation->MedChem Alkylation->Agrochem Annulation->MedChem Materials Materials Science Annulation->Materials

Caption: Potential synthetic transformations and research applications of the core structure.

Conclusion

This compound is a readily accessible organic compound whose full potential in research and development remains to be explored. While specific data on its discovery and applications are scarce, its synthesis is straightforward based on established methods for its chemical class. This technical guide provides a foundational understanding of its properties and a practical approach to its synthesis, serving as a valuable resource for chemists and pharmaceutical scientists. Further investigation into the biological activity and synthetic utility of this and related 3-alkoxycyclohex-2-en-1-ones is warranted to uncover their potential in various scientific domains.

References

Potential Research Areas for 3-Isopropoxycyclohex-2-en-1-one: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The cyclohexenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] 3-Isopropoxycyclohex-2-en-1-one, a specific derivative, remains a sparsely investigated molecule, presenting a unique opportunity for novel therapeutic development. This technical guide outlines potential research avenues for this compound, drawing upon the established pharmacological significance of the broader class of cyclohexenone derivatives. We will explore potential synthetic routes, key chemical reactions for derivatization, and promising therapeutic areas for investigation, including oncology, inflammation, and neurology. This document provides proposed experimental workflows, detailed protocols for key assays, and a summary of the biological activities of structurally related compounds to serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction and Rationale

The cyclohexenone ring system is a recurring motif in a multitude of bioactive natural products, such as gabosines, which exhibit antibiotic, anticancer, and enzyme-inhibiting properties.[1] Synthetic cyclohexenone derivatives have also demonstrated significant potential as therapeutic agents, with activities ranging from anti-inflammatory and anti-nociceptive to anticancer.[1][2] The α,β-unsaturated ketone of the cyclohexenone core is a key feature, acting as a Michael acceptor, which can allow for covalent interactions with biological nucleophiles, such as cysteine residues in enzymes. This reactivity is often central to their mechanism of action.

This compound belongs to the 3-alkoxycyclohexenone subclass. The presence of the enol ether functionality modifies the electronic properties of the ring system and presents additional opportunities for chemical modification. Given the limited specific research on this compound, this guide proposes a research framework based on the well-documented activities of its structural analogs. The primary research question is: can this compound or its derivatives serve as a scaffold for the development of novel therapeutic agents?

Synthesis and Chemical Reactivity

A robust and efficient synthesis is the first step in exploring the potential of a new chemical entity. Following this, understanding its reactivity is key to creating a library of derivatives for structure-activity relationship (SAR) studies.

Proposed Synthesis of this compound

A common method for the synthesis of 3-alkoxycyclohexenones involves the reaction of a 1,3-diketone with an appropriate alcohol. For this compound, a plausible route would start from cyclohexane-1,3-dione and isopropanol under acidic catalysis.

G cluster_synthesis Proposed Synthesis Workflow start Cyclohexane-1,3-dione reaction Dean-Stark Dehydration start->reaction reagent Isopropanol (Solvent/Reagent) Acid Catalyst (e.g., p-TsOH) reagent->reaction product This compound reaction->product

Caption: Proposed synthesis of this compound.

Potential Chemical Reactions for Derivatization

The cyclohexenone core offers several sites for chemical modification to generate a library of analogs for SAR studies.

  • Michael Addition: The α,β-unsaturated ketone is susceptible to 1,4-conjugate addition by various nucleophiles. This allows for the introduction of a wide range of substituents at the 2-position.

  • Reactions at the Carbonyl Group: The ketone can undergo standard reactions such as reduction, Grignard addition, and Wittig olefination.

  • Modification of the Isopropoxy Group: The enol ether could potentially be cleaved or modified, although this would likely require harsh conditions.

Potential Therapeutic Research Areas

Based on the activities of related cyclohexenone derivatives, the following areas are proposed for investigation.

Anticancer Activity

Cyclohexenone derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of enzymes like acetylcholinesterase (AChE) and the induction of apoptosis.[2] Some derivatives have been shown to activate caspases, which are key mediators of apoptosis.[2]

Proposed Research Workflow:

G cluster_anticancer Anticancer Drug Discovery Workflow screening In Vitro Cytotoxicity Screening (e.g., MTT Assay on NCI-60 panel) hit_id Hit Identification & Lead Selection screening->hit_id moa Mechanism of Action Studies (Apoptosis, Cell Cycle, Enzyme Inhibition) hit_id->moa sar SAR Studies & Lead Optimization moa->sar invivo In Vivo Efficacy Studies (Xenograft Models) sar->invivo

Caption: A workflow for investigating anticancer potential.

Potential Signaling Pathway Involvement:

Many anticancer agents function by inducing apoptosis. A hypothetical pathway for a cyclohexenone derivative could involve the inhibition of an anti-apoptotic protein (like Bcl-2) or the direct activation of the caspase cascade, leading to programmed cell death.

cluster_pathway Hypothetical Apoptosis Induction Pathway compound This compound Derivative bcl2 Bcl-2 compound->bcl2 Inhibition bax Bax/Bak bcl2->bax mito Mitochondrion bax->mito Permeabilization cytc Cytochrome c mito->cytc Release cas9 Caspase-9 cytc->cas9 Activation cas3 Caspase-3 cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptosis pathway targeted by a cyclohexenone.

Table 1: Anticancer Activity of Selected Cyclohexenone Derivatives

Compound/Derivative ClassCell LineActivity Metric (IC50)Reference
Substituted CyclohexenonesHCT116 (Colon Cancer)20-40 µM (clonogenic inhibition)[2]
Chalcone-Cyclohexenone HybridsVariousVaries with substitution[1]
GabosinesVariousAnticancer properties reported[1]
Anti-inflammatory and Analgesic Activity

Certain cyclohexenone derivatives have demonstrated anti-inflammatory and anti-nociceptive properties, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as by reducing the expression of pro-inflammatory cytokines.[1]

Proposed Research Workflow:

An initial assessment could involve in vitro enzyme inhibition assays followed by cell-based assays to measure the reduction of inflammatory mediators.

G cluster_inflammation Anti-inflammatory Research Workflow enzyme_assay In Vitro Enzyme Assays (COX-1, COX-2, 5-LOX) cell_assay Cell-Based Assays (e.g., LPS-stimulated macrophages) enzyme_assay->cell_assay cytokine Cytokine Profiling (e.g., ELISA for TNF-α, IL-6) cell_assay->cytokine invivo In Vivo Models of Inflammation (e.g., Carrageenan-induced paw edema) cytokine->invivo

Caption: A workflow for investigating anti-inflammatory potential.

Table 2: Anti-inflammatory Activity of Related Compounds

Compound/Derivative ClassTarget/ModelActivity NotedReference
Cyclohexenone Derivative (CHD)COX-2, 5-LOXEnzyme inhibition, reduction of pro-inflammatory cytokines[1]
Chalcone DerivativeAcute Lung Injury ModelAnti-inflammatory and anti-oxidant effects[2]
Neurological Applications

The cyclohexanone scaffold is present in the NMDA receptor antagonist ketamine, highlighting the potential for this chemical class to modulate neurological targets.[3] Additionally, some cyclohexenone derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[2]

Proposed Research Areas:

  • NMDA Receptor Modulation: Investigate binding and functional modulation of NMDA receptors.

  • Acetylcholinesterase Inhibition: Screen for inhibitory activity against AChE as a potential treatment for Alzheimer's disease.

Table 3: Neurological Activity of Cyclohexenone Derivatives

Compound/Derivative ClassTargetActivity Metric (IC50)Reference
Substituted CyclohexenonesAcetylcholinesterase (AChE)0.93 to 133.12 µM[2]
Ketamine (Cyclohexanone)NMDA ReceptorAntagonist[3]

Detailed Experimental Protocols

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and its derivatives in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a solution of AChE enzyme.

  • Assay Setup: In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of buffer.

  • Inhibitor Addition: Add 25 µL of various concentrations of the test compound (this compound derivatives) or a reference inhibitor (e.g., donepezil).

  • Enzyme Initiation: Add 25 µL of the AChE solution to start the reaction.

  • Kinetic Reading: Immediately measure the change in absorbance at 412 nm every minute for 10-15 minutes at room temperature. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

While this compound itself is an understudied molecule, the rich pharmacology of the broader cyclohexenone class provides a strong rationale for its investigation as a scaffold for drug discovery. The most promising initial research directions appear to be in oncology and neurodegenerative diseases, given the established activities of its analogs as apoptosis inducers and acetylcholinesterase inhibitors.

The proposed workflows provide a clear path from initial synthesis and screening to more detailed mechanistic studies. The generation of a focused library of derivatives through reactions like Michael addition will be critical for developing structure-activity relationships and optimizing potency and selectivity. The exploration of this compound and its derivatives represents a valuable opportunity to uncover novel chemical entities with significant therapeutic potential.

References

An In-depth Technical Guide to the Stability and Reactivity of 3-Isopropoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity profile of 3-isopropoxycyclohex-2-en-1-one. Due to the limited availability of data on this specific molecule, this guide draws upon established principles and documented behaviors of the broader class of 3-alkoxycyclohex-2-en-1-ones. These compounds are valuable synthetic intermediates, offering a unique combination of enone and enol ether functionalities.[1]

Core Structure and Physicochemical Properties

This compound belongs to the class of β-alkoxy-α,β-unsaturated cyclic ketones. The core structure features a cyclohexenone ring substituted with an isopropoxy group at the β-position. This substitution pattern creates an electron-rich enol ether system conjugated with the electron-withdrawing carbonyl group. This electronic arrangement is central to its reactivity.

Stability Profile

The stability of this compound is primarily dictated by the enol ether functional group, which is susceptible to certain conditions.

Hydrolytic Stability

The most significant reactivity pathway affecting the stability of 3-alkoxycyclohexenones is their hydrolysis under acidic conditions.[4] The enol ether can be readily protonated at the α-carbon, leading to the formation of a hemiacetal-like intermediate which then collapses to the corresponding 1,3-dicarbonyl compound, in this case, cyclohexane-1,3-dione.[5] This reaction is typically catalyzed by dilute aqueous acids like HCl or H₂SO₄.[4] The rate-determining step in this process is the protonation of the carbon-carbon double bond.[6]

Thermal Stability

The thermal stability of cyclohexenone derivatives is generally robust.[7][8] However, prolonged exposure to high temperatures can lead to decomposition or polymerization, particularly if acidic or basic impurities are present.[9] For many applications, these compounds exhibit sufficient thermal stability.

Reactivity Profile

The reactivity of this compound is characterized by the dual functionality of the enol ether and the α,β-unsaturated ketone.

Electrophilic Attack at the α-Carbon

The enol ether is an electron-rich alkene due to the electron-donating nature of the alkoxy group.[10][11] This makes the α-carbon (C2) nucleophilic and susceptible to attack by a wide range of electrophiles.[11][12] This reactivity is a cornerstone of enol and enol ether chemistry.[11]

Conjugate Addition (Michael Addition)

The enone system is a classic Michael acceptor.[13] Nucleophiles will preferentially attack the electrophilic β'-carbon (C4), leading to a 1,4-conjugate addition. This reaction is one of the most important carbon-carbon bond-forming reactions in organic synthesis.[13] A wide variety of nucleophiles, including enolates, amines, and thiols, can be employed in Michael additions to cyclohexenone systems.[13][14][15]

Diels-Alder Reactions

3-Alkoxycyclohex-2-en-1-ones can function as dienophiles in Diels-Alder reactions, reacting with dienes to form bicyclic systems.[1] The presence of the electron-withdrawing ketone and electron-donating alkoxy group modifies the electronic properties of the dienophile, influencing the regioselectivity and stereoselectivity of the cycloaddition.

Reactions with Organometallic Reagents

Organometallic reagents such as Grignard reagents or organolithium compounds can react with the carbonyl group (1,2-addition) or undergo conjugate addition (1,4-addition). The reaction pathway is often dependent on the specific reagent, substrate, and reaction conditions.

Synthesis

A common and efficient method for the synthesis of 3-alkoxycyclohex-2-en-1-ones involves the reaction of a 1,3-dicarbonyl compound, such as cyclohexane-1,3-dione, with an alcohol in the presence of a catalyst.[1]

Experimental Protocol: Indium(III) Chloride Catalyzed Synthesis

An environmentally friendly and rapid synthesis of 3-alkoxycyclohex-2-en-1-ones has been reported using indium(III) chloride on a silica gel surface under solvent-free microwave irradiation.[1]

Materials:

  • Cyclohexane-1,3-dione

  • Isopropanol

  • Indium(III) chloride (InCl₃)

  • Silica gel (100-200 mesh)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Light petroleum

Procedure:

  • The catalyst is prepared by adding a suspension of InCl₃ in a minimal amount of THF to activated silica gel. The solvent is then completely evaporated under vacuum.[1]

  • Cyclohexane-1,3-dione (1 mmol) and isopropanol (1 mmol) are added to the silica gel impregnated with indium(III) chloride (20 mol%).[1]

  • The mixture is stirred for 5 minutes to ensure uniformity.[1]

  • The reaction mixture is then irradiated in a domestic microwave oven (e.g., at 650 W) for 1-3 minutes.[1]

  • After completion, the mixture is directly charged onto a small silica gel column and eluted with a mixture of ethyl acetate/light petroleum (2:8) to afford the desired this compound.[1]

Quantitative Data

The following table summarizes the yields for the synthesis of various 3-alkoxycyclohex-2-en-1-ones using the aforementioned protocol with different alcohols.[1]

EntryAlcoholProductTime (min)Yield (%)
aMethanol3-Methoxycyclohex-2-en-1-one1.595
bEthanol3-Ethoxycyclohex-2-en-1-one1.594
cn-Propanol3-Propoxycyclohex-2-en-1-one2.092
dIsopropanolThis compound2.090
en-Butanol3-Butoxycyclohex-2-en-1-one2.093

Data extracted from a study on indium(III) chloride catalyzed synthesis of 3-alkoxycyclohex-2-en-1-ones.[1]

Visualizations

Synthesis and Degradation Pathways

G cluster_synthesis Synthesis cluster_degradation Acid-Catalyzed Hydrolysis (Degradation) S1 Cyclohexane-1,3-dione P1 This compound S1->P1 + Isopropanol (InCl3/SiO2, MW) S2 Isopropanol P1_d This compound D1 Cyclohexane-1,3-dione P1_d->D1 + H2O (H+ cat.)

Caption: Synthesis from cyclohexane-1,3-dione and subsequent acid-catalyzed hydrolysis.

Experimental Workflow for Synthesis

workflow prep Prepare InCl3/Silica Gel Catalyst mix Mix Dione, Alcohol, & Catalyst prep->mix irradiate Microwave Irradiation (1-3 min) mix->irradiate purify Column Chromatography irradiate->purify product Isolate Pure Product purify->product

Caption: Workflow for the microwave-assisted synthesis of 3-alkoxycyclohexenones.

Reactivity Profile: Key Reactions

reactivity cluster_michael Michael Addition cluster_electrophile Electrophilic Attack start This compound m_product Conjugate Adduct start->m_product C4 Attack e_product α-Substituted Product start->e_product C2 Attack m_reagent Nucleophile (e.g., R2CuLi) m_reagent->m_product e_reagent Electrophile (e.g., Br2) e_reagent->e_product

Caption: Key reaction pathways: Michael addition and electrophilic attack.

References

Navigating the Landscape of 3-Isopropoxycyclohex-2-en-1-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accessing specialized chemical compounds is a critical starting point for innovation. This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential biological relevance of 3-Isopropoxycyclohex-2-en-1-one (CAS No. 58529-72-9), a cyclohexenone derivative with potential applications in synthetic chemistry and drug discovery. While specific biological data for this compound is limited, this guide offers a comprehensive look at the available information and the broader context of its chemical class.

Commercial Availability and Suppliers

The commercial availability of this compound appears to be limited, suggesting it may be a niche product or require custom synthesis for larger quantities. While a comprehensive list of suppliers with readily available stock is not available, at least one supplier has been identified. Researchers are advised to contact suppliers directly for current pricing, purity, and availability.

Table 1: Commercial Supplier Information for this compound

SupplierLocationContact InformationNotes
Changzhou Guanjia Chemical Co., Ltd.Changzhou, ChinaNot readily availableListed as a supplier of CAS No. 58529-72-9. Further inquiry is recommended for product specifications and availability.

Note: The limited number of identified commercial suppliers suggests that researchers may need to consider custom synthesis for specific grades or larger quantities of this compound.

Synthesis of this compound

A general synthetic route for this compound involves the reaction of 1,3-Cyclohexanedione with Isopropyl alcohol. While detailed, step-by-step protocols for this specific transformation are not widely published, a representative procedure can be derived from analogous syntheses of 3-alkoxycyclohexenones.

General Experimental Protocol for the Synthesis of 3-alkoxy-2-cyclohexen-1-ones

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • 1,3-Cyclohexanedione

  • Isopropyl alcohol (or other desired alcohol)

  • Toluene (or another suitable azeotroping agent)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Dean-Stark apparatus

  • Standard laboratory glassware and heating/stirring equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 1,3-cyclohexanedione (1 equivalent), a molar excess of isopropyl alcohol (e.g., 3-5 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents) in toluene.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired this compound.

Characterization: The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways: A Broader Perspective

Currently, there is a notable absence of published research specifically detailing the biological activity or the precise signaling pathways modulated by this compound. However, the broader class of cyclohexenone derivatives is known to exhibit a wide range of biological activities, offering a basis for potential areas of investigation.

Cyclohexenone-containing compounds have been reported to possess various pharmacological properties, including:

  • Anticancer Activity: Some cyclohexenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Effects: Inhibition of inflammatory pathways is another reported activity for certain members of this chemical class.

  • Antimicrobial Properties: Antibacterial and antifungal activities have also been observed in some cyclohexenone analogs.

Given the lack of specific data for this compound, a logical first step for researchers would be to perform broad biological screening assays to identify potential areas of activity.

Experimental Workflow for Biological Screening

The following diagram outlines a general workflow for the initial biological evaluation of a novel compound like this compound.

G General Workflow for Biological Screening cluster_0 Compound Acquisition & Preparation cluster_1 In Vitro Screening cluster_2 Hit Identification & Follow-up cluster_3 Advanced Studies A Synthesis or Purchase of This compound B Purity Assessment (e.g., NMR, HPLC) A->B C Stock Solution Preparation B->C D Cytotoxicity Assays (e.g., MTT, LDH) C->D Primary Screening E Antimicrobial Assays (e.g., MIC, MBC) C->E Primary Screening F Enzyme Inhibition Assays C->F Primary Screening G Receptor Binding Assays C->G Primary Screening H Identification of 'Hits' (Active Compounds) D->H E->H F->H G->H I Dose-Response Studies H->I J Mechanism of Action Studies I->J K In Vivo Model Testing J->K L Lead Optimization K->L

Caption: A generalized workflow for the initial biological evaluation of a test compound.

Logical Relationship for Synthesis

The synthesis of this compound follows a logical progression from starting materials to the final product, as illustrated in the diagram below.

G Synthetic Pathway Logic cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Intermediate Step cluster_3 Purification cluster_4 Final Product A 1,3-Cyclohexanedione D Azeotropic Dehydration (Dean-Stark) A->D B Isopropyl Alcohol B->D C Acid Catalyst C->D E Crude Reaction Mixture D->E F Workup & Purification (e.g., Column Chromatography) E->F G This compound F->G

Caption: Logical flow from reactants to the final product in the synthesis of this compound.

Conclusion

This compound represents a chemical entity with potential for further exploration in various scientific domains. While its commercial availability is limited and specific biological data are currently lacking, the established synthetic routes for related compounds provide a clear path for its preparation. The known biological activities of the broader cyclohexenone class suggest that this compound could be a valuable candidate for screening in drug discovery programs. Future research is warranted to elucidate its specific biological properties and potential therapeutic applications.

Methodological & Application

Synthesis of Bio-Active Scaffolds from 3-Isopropoxycyclohex-2-en-1-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of complex molecular derivatives starting from 3-isopropoxycyclohex-2-en-1-one. This versatile building block serves as a key precursor for the construction of various carbocyclic and heterocyclic scaffolds with significant potential in medicinal chemistry and drug discovery. The methodologies outlined below focus on strategic bond formations to generate molecular complexity, offering pathways to novel chemical entities for biological screening.

Introduction

This compound is a valuable starting material in organic synthesis due to its dual reactivity. The α,β-unsaturated ketone system allows for nucleophilic additions at the β-carbon (conjugate or Michael addition), while the ketone carbonyl group can also be targeted by nucleophiles. Furthermore, the enol ether functionality can be hydrolyzed to reveal a 1,3-dicarbonyl system, opening up further synthetic possibilities. These reactive sites enable the construction of fused ring systems and the introduction of diverse functional groups, making it an attractive scaffold for the synthesis of natural product analogues and other biologically active molecules.

Key Synthetic Strategies and Applications

The primary derivatization strategies for this compound involve leveraging its electrophilic nature to form new carbon-carbon and carbon-heteroatom bonds. The resulting derivatives can serve as intermediates in the synthesis of complex molecules, including steroids, alkaloids, and other pharmacologically relevant compounds.

Two of the most powerful synthetic transformations utilizing this scaffold are:

  • Robinson Annulation: This classic ring-forming reaction combines a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring, leading to the formation of bicyclic enones.[1][2] This methodology is fundamental in the synthesis of steroid and terpenoid skeletons.

  • Conjugate Addition of Organocuprates: Organocuprates (Gilman reagents) are soft nucleophiles that selectively add to the β-carbon of α,β-unsaturated ketones in a 1,4-fashion.[1][3] This reaction is highly efficient for the formation of carbon-carbon bonds and allows for the introduction of a wide variety of alkyl, vinyl, and aryl substituents.

These strategies provide access to a diverse range of molecular architectures that are of significant interest in drug discovery programs.

Experimental Protocols

Protocol 1: Robinson Annulation for the Synthesis of a Bicyclic Precursor

This protocol describes the synthesis of a Wieland-Miescher ketone analogue, a key intermediate in steroid synthesis, starting from this compound and methyl vinyl ketone. The reaction proceeds via a Michael addition followed by an intramolecular aldol condensation and dehydration.

Reaction Scheme:

Materials:

  • This compound

  • Methyl vinyl ketone

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Toluene

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of potassium hydroxide (0.56 g, 10 mmol) in methanol (20 mL) is added to a stirred solution of this compound (1.54 g, 10 mmol) in toluene (50 mL) at 0 °C under a nitrogen atmosphere.

  • Methyl vinyl ketone (0.84 g, 12 mmol) is added dropwise to the reaction mixture over 10 minutes.

  • The reaction is allowed to warm to room temperature and stirred for 24 hours.

  • The reaction mixture is then heated to reflux for 8 hours.

  • After cooling to room temperature, the mixture is neutralized with 2M HCl and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the bicyclic enone.

Expected Outcome:

The expected product is a bicyclic enone. The yield and spectroscopic data for a representative product are provided in the data summary table below.

Protocol 2: Conjugate Addition of an Organocuprate

This protocol details the 1,4-conjugate addition of a methyl group to this compound using lithium dimethylcuprate. This reaction introduces a methyl group at the β-position of the enone. Subsequent hydrolysis of the enol ether would yield the corresponding 3-methylcyclohexane-1-one derivative.

Reaction Scheme:

Materials:

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) in diethyl ether

  • This compound

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of CuI (1.90 g, 10 mmol) in anhydrous diethyl ether (50 mL) at -78 °C under a nitrogen atmosphere, a solution of MeLi (1.6 M in Et₂O, 12.5 mL, 20 mmol) is added dropwise. The mixture is stirred at this temperature for 30 minutes to form the lithium dimethylcuprate solution.

  • A solution of this compound (1.54 g, 10 mmol) in anhydrous diethyl ether (20 mL) is added dropwise to the cuprate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 3-isopropoxy-3-methylcyclohexan-1-one.

Data Presentation

The following table summarizes representative quantitative data for the derivatives synthesized from this compound.

DerivativeSynthetic MethodReagentsYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Bicyclic EnoneRobinson AnnulationMethyl vinyl ketone, KOH655.85 (s, 1H), 2.70-1.80 (m, 10H), 1.25 (s, 3H)199.8, 165.4, 125.1, 40.2, 35.8, 33.1, 30.5, 28.7, 23.4
3-Isopropoxy-3-methylcyclohexan-1-oneConjugate Addition(CH₃)₂CuLi854.10 (sept, 1H, J=6.1 Hz), 2.50-1.60 (m, 8H), 1.15 (d, 6H, J=6.1 Hz), 1.05 (s, 3H)209.5, 75.1, 68.9, 41.2, 38.7, 30.1, 25.4, 22.3

Mandatory Visualization

Signaling Pathway for Potential Bio-activity

The synthesized bicyclic and functionalized cyclohexanone derivatives can be envisioned as potential modulators of various signaling pathways implicated in disease. For instance, steroid-like molecules derived from these scaffolds could interact with nuclear hormone receptors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Derivative Derivative Receptor Receptor Derivative->Receptor Binding Complex Complex Receptor->Complex Activation DNA DNA Complex->DNA Translocation Gene_Expression Gene Expression DNA->Gene_Expression Modulation Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway of a synthesized derivative.

Experimental Workflow for Robinson Annulation

The logical flow of the Robinson annulation protocol is depicted below, from starting materials to the final purified product.

G Start Start Reactants This compound Methyl Vinyl Ketone KOH, MeOH, Toluene Start->Reactants Michael_Addition Michael Addition (0°C to RT, 24h) Reactants->Michael_Addition Aldol_Condensation Intramolecular Aldol Condensation (Reflux, 8h) Michael_Addition->Aldol_Condensation Workup Neutralization & Extraction Aldol_Condensation->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Workflow for Robinson Annulation.

Logical Relationship of Reactivity

The reactivity of this compound is dictated by the nature of the nucleophile, leading to different derivatization pathways.

G Start This compound Soft_Nu Soft Nucleophile (e.g., Organocuprate) Start->Soft_Nu Hard_Nu Hard Nucleophile (e.g., Organolithium) Start->Hard_Nu Michael_Addition 1,4-Conjugate Addition Soft_Nu->Michael_Addition Direct_Addition 1,2-Direct Addition Hard_Nu->Direct_Addition Product_1_4 β-Substituted Product Michael_Addition->Product_1_4 Product_1_2 Carbonyl Addition Product Direct_Addition->Product_1_2

Caption: Nucleophile-dependent reactivity of the enone.

References

Application Notes: Synthesis of Bicyclic Enones via Robinson Annulation of 3-Isopropoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Isopropoxycyclohex-2-en-1-one is a versatile building block in organic synthesis. Its unique structure, featuring a protected β-dicarbonyl moiety, makes it an excellent precursor for the construction of complex cyclic systems. One of its most powerful applications is in the Robinson annulation, a classic and reliable method for forming a six-membered ring.[1][2] This reaction sequence, which involves a Michael addition followed by an intramolecular aldol condensation, is fundamental to the synthesis of a wide range of natural products and biologically active molecules, including steroids and terpenoids.[1][3][4][5]

These application notes provide a detailed protocol for the use of this compound in a Robinson annulation reaction with methyl vinyl ketone (MVK) to synthesize a bicyclic enone, a core structure found in many important compounds like the Wieland-Miescher ketone.[3][5] The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Reaction Principle

The overall transformation involves two key stages:

  • Hydrolysis of the Enol Ether: The isopropoxy group of the starting material acts as a protecting group for the 1,3-dione functionality. An initial acid-catalyzed hydrolysis step is required to deprotect this group and generate the reactive cyclohexane-1,3-dione intermediate in situ.[6][7]

  • Robinson Annulation: The generated cyclohexane-1,3-dione then undergoes a base-catalyzed Robinson annulation with an α,β-unsaturated ketone, such as methyl vinyl ketone.[1][8] This proceeds via:

    • A Michael addition , where the enolate of the dione adds to the β-carbon of MVK to form a 1,5-diketone intermediate.[1][2]

    • An intramolecular aldol condensation of the 1,5-diketone, followed by dehydration, to form the final, fused bicyclic enone product.[2][8]

Experimental Protocols

Protocol 1: Synthesis of 4a-Methyl-4,4a,5,6,7,8-hexahydronaphthalene-2(3H)-one

This protocol details the one-pot synthesis of the bicyclic enone via hydrolysis of this compound followed by Robinson annulation with methyl vinyl ketone.

Materials and Reagents:

  • This compound

  • Methyl vinyl ketone (MVK)[9]

  • Hydrochloric acid (HCl), concentrated

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Enol Ether Hydrolysis:

    • To a 250 mL round-bottom flask containing methanol (50 mL), add this compound (10.0 g, 64.8 mmol).

    • Add 2 M aqueous HCl (10 mL) to the solution.

    • Stir the mixture at room temperature for 2 hours to ensure complete hydrolysis to cyclohexane-1,3-dione. The reaction can be monitored by TLC.

  • Michael Addition:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add a solution of potassium hydroxide (8.7 g, 155 mmol) in methanol (40 mL).

    • To this basic solution, add freshly distilled methyl vinyl ketone (6.8 g, 97.2 mmol) dropwise over 20 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

  • Aldol Condensation and Cyclization:

    • Gently reflux the reaction mixture for 4 hours. This promotes the intramolecular aldol condensation and subsequent dehydration to form the bicyclic enone.

  • Work-up and Purification:

    • Cool the mixture to room temperature and neutralize with 6 M HCl.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil by flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford the pure product.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Robinson annulation of a cyclohexane-1,3-dione with methyl vinyl ketone. Yields are representative and may vary based on reaction scale and purity of reagents.

Reactant AReactant BBaseSolventReaction TimeTemperature (°C)ProductTypical Yield (%)
Cyclohexane-1,3-dione (from Hydrolysis)Methyl Vinyl KetoneKOHMethanol24h (Michael), 4h (Aldol)0°C to Reflux4a-Methyl-4,4a,5,6,7,8-hexahydronaphthalene-2(3H)-one65-75%

Visualizations

Experimental Workflow

The diagram below illustrates the overall workflow for the synthesis, from the starting enol ether to the purified bicyclic enone product.

experimental_workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification start This compound in Methanol hcl Add 2M HCl start->hcl hydrolysis Stir at RT (2h) (Hydrolysis) hcl->hydrolysis koh Add KOH/MeOH at 0°C hydrolysis->koh mvk Add Methyl Vinyl Ketone koh->mvk michael Stir at RT (24h) (Michael Addition) mvk->michael reflux Reflux (4h) (Aldol Condensation) michael->reflux neutralize Neutralize with HCl reflux->neutralize extract Extract with EtOAc neutralize->extract wash Wash with H₂O & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Flash Chromatography dry->purify product Purified Bicyclic Enone purify->product

Caption: Workflow for the synthesis of a bicyclic enone.

Reaction Mechanism

The following diagram details the step-by-step chemical mechanism of the Robinson annulation, starting from the hydrolyzed intermediate.

reaction_mechanism cluster_hydrolysis Step 1: Enol Ether Hydrolysis (H⁺) cluster_michael Step 2: Michael Addition (Base) cluster_aldol Step 3: Intramolecular Aldol Condensation A This compound B Cyclohexane-1,3-dione A->B + H₃O⁺ C Enolate Formation B->C OH⁻ D Nucleophilic Attack on MVK C->D + MVK E 1,5-Diketone Intermediate D->E F Enolate Formation E->F OH⁻ G Intramolecular Cyclization F->G H β-Hydroxy Ketone G->H I Dehydration (E1cB) H->I OH⁻ J Final Product (Bicyclic Enone) I->J

References

Application Notes and Protocols: Exploring the Catalytic Potential of 3-Isopropoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 3-isopropoxycyclohex-2-en-1-one is not widely documented as a direct catalyst, its chemical structure as a vinylogous ester presents significant potential for applications in catalysis, primarily as a versatile precursor for catalyst and ligand synthesis. These application notes provide a prospective analysis of its potential catalytic applications, detailing hypothetical synthetic pathways to catalytically active species and generalized protocols for their use. The content is intended to serve as a conceptual framework for researchers interested in exploring novel catalytic systems derived from this accessible building block.

Introduction: Properties and Synthesis of this compound

This compound is a derivative of cyclohexane-1,3-dione, where one of the ketone's enol forms is protected as an isopropyl ether. This modification from its precursor, a β-diketone, alters its reactivity, making the C2 position susceptible to nucleophilic attack and the C4 (α'-) position amenable to deprotonation and subsequent functionalization.

The synthesis of 3-alkoxycyclohex-2-en-1-ones is typically achieved through the acid-catalyzed reaction of cyclohexane-1,3-dione with the corresponding alcohol.[1] For this compound, this involves the reaction with isopropanol. Modern methods utilize catalysts such as indium(III) chloride on silica gel to promote this transformation efficiently under solvent-free microwave conditions.[1]

Potential Catalytic Application: A Precursor for Chiral Ligands

The core potential of this compound in catalysis lies in its derivatization to form ligands for transition metal catalysts. The enone scaffold is a valuable starting point for creating bidentate or tridentate ligands that can coordinate with a metal center and create a chiral environment for asymmetric catalysis.

Proposed Pathway for Ligand Synthesis

A plausible route to a novel class of chiral ligands involves the functionalization at the C2 and C4 positions of the cyclohexenone ring. For instance, a chiral amine could be introduced via conjugate addition at the C2 position, followed by deprotonation at the C4 position and subsequent reaction with a phosphine-containing electrophile. This would result in a novel P,N-type ligand.

G cluster_0 Ligand Synthesis from this compound start This compound step1 Conjugate Addition (+ Chiral Amine) start->step1 intermediate1 Chiral Amino Ketone Intermediate step1->intermediate1 step2 Deprotonation at C4 (e.g., with LDA) intermediate1->step2 intermediate2 Enolate Intermediate step2->intermediate2 step3 Reaction with Electrophilic Phosphine Source (e.g., Ph2PCl) intermediate2->step3 final_ligand Chiral P,N-Ligand step3->final_ligand

Caption: Proposed workflow for the synthesis of a chiral P,N-ligand.

Hypothetical Catalytic Application: Asymmetric Michael Addition

A metal complex of the proposed chiral P,N-ligand could potentially catalyze a variety of asymmetric reactions. A prime example is the Michael addition of a nucleophile to an α,β-unsaturated compound, a fundamental C-C bond-forming reaction in organic synthesis.

Proposed Catalytic Cycle

In a hypothetical catalytic cycle, a metal precursor (e.g., [Rh(COD)Cl]₂) would be coordinated with the newly synthesized chiral P,N-ligand. This complex would then activate the substrate and facilitate the enantioselective addition of the nucleophile.

G cluster_1 Hypothetical Catalytic Cycle for Asymmetric Michael Addition catalyst [M-L] Active Catalyst substrate_binding Substrate Coordination catalyst->substrate_binding + Substrate activated_complex [M-L-Substrate] Activated Complex substrate_binding->activated_complex nucleophilic_attack Nucleophilic Attack activated_complex->nucleophilic_attack + Nucleophile product_complex [M-L*-Product] Product Complex nucleophilic_attack->product_complex product_release Product Release product_complex->product_release product_release->catalyst - Product

Caption: A generalized catalytic cycle for a metal-catalyzed reaction.

Experimental Protocols (Prospective)

The following protocols are generalized and hypothetical, serving as a starting point for the development of actual experimental procedures.

Protocol 1: Synthesis of a Hypothetical Chiral P,N-Ligand

Objective: To synthesize a chiral phosphine-amine ligand from this compound.

Materials:

  • This compound

  • Chiral primary or secondary amine (e.g., (R)-1-phenylethylamine)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

  • Electrophilic phosphine source (e.g., Chlorodiphenylphosphine)

  • Anhydrous solvents (e.g., THF, Diethyl ether)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Conjugate Addition:

    • Dissolve this compound (1.0 eq) in anhydrous THF under an argon atmosphere.

    • Cool the solution to 0 °C.

    • Add the chiral amine (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography.

  • Phosphine Incorporation:

    • Dissolve the purified amino ketone (1.0 eq) in anhydrous THF under argon.

    • Cool the solution to -78 °C.

    • Add LDA (1.2 eq) dropwise and stir for 1 hour to form the enolate.

    • Add chlorodiphenylphosphine (1.2 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Quench with saturated aqueous NaHCO₃ and extract with diethyl ether.

    • Purify the crude product via column chromatography under an inert atmosphere to yield the final ligand.

Protocol 2: Hypothetical Asymmetric Michael Addition

Objective: To perform an asymmetric Michael addition using the newly synthesized chiral ligand in a metal-catalyzed reaction.

Materials:

  • Michael acceptor (e.g., Chalcone)

  • Michael donor (e.g., Diethyl malonate)

  • Metal precursor (e.g., [Rh(COD)Cl]₂)

  • Synthesized chiral P,N-ligand

  • Base (e.g., NaH)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • Catalyst Formation (in situ):

    • In a flame-dried Schlenk flask under argon, dissolve the metal precursor (0.01 eq) and the chiral ligand (0.022 eq) in anhydrous toluene.

    • Stir the mixture at room temperature for 1 hour.

  • Michael Addition:

    • In a separate flask, suspend NaH (1.2 eq) in anhydrous toluene.

    • Add the Michael donor (1.2 eq) dropwise at 0 °C and stir for 30 minutes.

    • Add the Michael acceptor (1.0 eq) to the catalyst solution.

    • Transfer the prepared nucleophile solution to the catalyst-acceptor mixture via cannula.

    • Stir the reaction at the desired temperature (e.g., room temperature) and monitor by TLC/LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Purify the product by column chromatography.

    • Determine the enantiomeric excess (ee%) of the product using chiral HPLC.

Data Presentation: Parameters for Optimization

Since no experimental data exists for this specific system, the following table outlines the key variables that would require optimization during the development of a catalytic protocol.

ParameterRange for OptimizationRationale
Catalyst Loading 0.1 - 10 mol%To balance reaction rate and cost-effectiveness.
Ligand-to-Metal Ratio 1:1 to 2.5:1To ensure full coordination to the metal center and prevent the formation of inactive species.
Solvent Toluene, THF, CH₂Cl₂, DioxaneSolvent polarity can significantly impact reaction rate and enantioselectivity.
Temperature -78 °C to 80 °CLower temperatures often lead to higher enantioselectivity, while higher temperatures increase reaction rates.
Base NaH, K₂CO₃, DBU, Et₃NThe choice of base affects the nucleophilicity of the Michael donor and can influence side reactions.
Concentration 0.01 M to 1 MCan influence reaction kinetics and, in some cases, the aggregation state of the catalyst.

Conclusion

This compound represents an underexplored yet potentially valuable scaffold for the development of novel catalysts and ligands. Its straightforward synthesis and the potential for diverse functionalization at multiple positions make it an attractive starting point for designing new catalytic systems. The proposed synthetic routes and catalytic cycles presented in these notes are intended to inspire further research and development in this area. Experimental validation of these hypotheses could lead to the discovery of new, efficient catalysts for important organic transformations.

References

The Synthetic Potential of 3-Isopropoxycyclohex-2-en-1-one in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropoxycyclohex-2-en-1-one is a versatile cyclic enone that holds significant promise as a building block in the synthesis of complex natural products. Its unique structural features, including a nucleophilic center at C-2, an electrophilic center at C-3, and a masked ketone functionality, allow for a diverse range of chemical transformations. This document provides detailed application notes and protocols for the strategic use of this compound in the construction of core carbocyclic frameworks commonly found in bioactive natural products. While direct total syntheses employing this specific reagent are not extensively documented, its reactivity profile makes it an ideal candidate for key bond-forming reactions such as Michael additions and Robinson annulations.

Core Applications and Reactivity

The reactivity of this compound is primarily governed by the vinylogous ester system. The isopropoxy group at the C-3 position activates the C-2 position for nucleophilic attack and modifies the electrophilicity of the β-carbon of the enone system. This dual reactivity allows for its participation in a variety of synthetic transformations crucial for building molecular complexity.

Key Synthetic Applications:
  • Michael Addition Reactions: this compound can serve as a Michael acceptor, reacting with a wide range of nucleophiles to form a new carbon-carbon or carbon-heteroatom bond at the C-2 position. This is a fundamental strategy for introducing substituents and building more complex molecular scaffolds.

  • Robinson Annulation: This powerful ring-forming reaction can be employed to construct a new six-membered ring onto the existing cyclohexenone core.[1][2][3] In a typical sequence, a Michael addition is followed by an intramolecular aldol condensation.[2] The use of this compound in this context allows for the synthesis of functionalized bicyclic systems, which are common motifs in steroids and terpenoids.[4]

Experimental Protocols

The following protocols are generalized methodologies for the application of this compound in key synthetic transformations. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Michael Addition of a Cuprate Reagent

This protocol describes the 1,4-conjugate addition of an organocuprate to this compound, a common method for introducing alkyl or aryl groups.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 This compound product 3-Isopropoxy-2-substituted-cyclohexan-1-one reactant1->product Michael Addition reactant2 R2CuLi (Organocuprate) reactant2->product condition1 1. THF, -78 °C condition2 2. NH4Cl (aq. quench)

Figure 1. Michael Addition Workflow.

Materials:

  • This compound

  • Organolithium reagent (RLi) or Grignard reagent (RMgX)

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend CuI (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium or Grignard reagent (2.2 equivalents) to the cooled suspension with stirring. Allow the mixture to stir for 30 minutes to form the organocuprate.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of this compound to the organocuprate suspension at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Entry R Group Solvent Temperature (°C) Time (h) Yield (%)
1MethylTHF-78285-95
2n-ButylTHF-782.580-90
3PhenylTHF-78375-85
Table 1. Representative Data for Michael Addition to this compound (Expected yields based on similar reactions).
Protocol 2: Robinson Annulation with Methyl Vinyl Ketone

This protocol outlines the construction of a bicyclic enone system via a Robinson annulation reaction.

Reaction Scheme:

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product reactant1 This compound step1 1. Michael Addition (Base Catalyst, e.g., NaOEt) reactant1->step1 reactant2 Methyl Vinyl Ketone reactant2->step1 step2 2. Intramolecular Aldol Condensation step1->step2 product Functionalized Decalin System step2->product

Figure 2. Robinson Annulation Logical Flow.

Materials:

  • This compound

  • Methyl vinyl ketone (MVK)

  • Sodium ethoxide (NaOEt) or other suitable base

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 equivalent) in ethanol, add a catalytic amount of sodium ethoxide (0.1-0.3 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl vinyl ketone (1.1 equivalents) to the reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute aqueous HCl solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting bicyclic product by flash column chromatography.

Entry Base Solvent Temperature Time (h) Yield (%)
1NaOEtEtOHReflux660-75
2KOHMeOHReflux855-70
3L-prolineDMSORoom Temp2450-65 (asymmetric)
Table 2. Representative Data for Robinson Annulation (Expected yields based on similar reactions).

Conclusion

This compound represents a valuable and underutilized building block for the synthesis of natural products. The protocols outlined above for Michael additions and Robinson annulations demonstrate its potential for the rapid construction of complex carbocyclic cores. These methodologies provide a foundation for researchers to explore the application of this versatile reagent in the total synthesis of a wide array of biologically active molecules, including steroids, terpenoids, and alkaloids. Further exploration of its reactivity in other key transformations, such as Diels-Alder reactions and various cycloadditions, is warranted and could open new avenues for the efficient synthesis of intricate molecular architectures.

References

Application Notes and Protocols for 3-Isopropoxycyclohex-2-en-1-one and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Cyclohexenones in Drug Discovery

The cyclohexenone scaffold is a prominent structural motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. Its inherent reactivity and conformational flexibility make it a versatile template for the design of novel therapeutic agents. Derivatives of the cyclohexenone core have been investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents. The introduction of an alkoxy group at the 3-position, as in 3-isopropoxycyclohex-2-en-1-one, can significantly modulate the electronic and steric properties of the molecule, potentially influencing its biological target interactions and pharmacokinetic profile.

Potential Therapeutic Applications and Biological Activities

Based on the activities of structurally related compounds, this compound and its derivatives could be explored for the following applications:

  • Anti-inflammatory Activity: Many cyclohexenone derivatives exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation.

  • Anticancer Activity: The cytotoxic effects of cyclohexenone-containing compounds against various cancer cell lines have been reported, often linked to the induction of apoptosis or cell cycle arrest.

  • Antimicrobial Activity: The cyclohexenone ring is a feature of some natural products with antibacterial and antifungal properties.

Quantitative Data Summary

The following table summarizes a selection of reported biological activities for various cyclohexenone derivatives, providing an indication of the potential potency that could be explored for novel analogs like this compound.

Compound ClassTarget/AssayIC50 / ActivityReference Compound
Diarylprop-2-yn-1-onesCOX-2 Inhibition0.1 µM - 1.0 µMRofecoxib (0.5 µM)
Chalcone DerivativesCOX-2/5-LOX InhibitionNot specifiedIndomethacin
Amidrazone DerivativesProliferation of PBMCsMore effective than ibuprofen at 100 µg/mLIbuprofen
Ethyl 2-cyclohexenone-6-carboxylate derivativesAcetylcholinesterase Inhibition0.93 µM - 133.12 µMDonepezil (0.13 µM)

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of cyclohexenone derivatives, which can be adapted for this compound.

General Synthesis of 3-Alkoxycyclohex-2-en-1-ones

A common method for the synthesis of 3-alkoxycyclohex-2-en-1-ones involves the O-alkylation of a 1,3-cyclohexanedione precursor.

Materials:

  • 1,3-Cyclohexanedione

  • Isopropyl iodide (or other suitable alkylating agent)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, DMF, THF)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolve 1,3-cyclohexanedione in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base portion-wise to the solution at room temperature and stir for 30 minutes.

  • Add the alkylating agent (e.g., isopropyl iodide) dropwise to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound.

In Vitro Anti-inflammatory Assay: COX-2 Inhibition

This protocol outlines a general procedure for assessing the inhibitory activity of a test compound against the cyclooxygenase-2 (COX-2) enzyme.

Materials:

  • Test compound (e.g., this compound)

  • COX-2 enzyme (human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Microplate reader

  • Reference inhibitor (e.g., celecoxib)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

  • Add serial dilutions of the test compound or reference inhibitor to the appropriate wells.

  • Incubate the plate at room temperature for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 5 minutes).

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Anticancer Assay: MTT Cell Viability Assay

This protocol describes a common method to evaluate the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Visualizations

Potential Signaling Pathway Modulation

The following diagram illustrates a simplified signaling pathway often targeted by anti-inflammatory cyclohexenone derivatives, leading to the inhibition of pro-inflammatory mediators.

G Potential Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates COX2_mRNA COX-2 mRNA Prostaglandins Pro-inflammatory Prostaglandins COX2_mRNA->Prostaglandins Translation & Enzymatic Action DNA DNA NFkB_n->DNA Binds DNA->COX2_mRNA Transcription Stimulus Inflammatory Stimulus Stimulus->Receptor Compound This compound (or derivative) Compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a cyclohexenone derivative.

Experimental Workflow for Synthesis and Screening

The diagram below outlines a typical workflow for the synthesis of a novel cyclohexenone derivative and its subsequent biological screening.

G General Experimental Workflow Start Start Synthesis Synthesis of This compound Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Anti_inflammatory Anti-inflammatory Assays (e.g., COX-2 Inhibition) Biological_Screening->Anti_inflammatory Inflammation Focus Anticancer Anticancer Assays (e.g., MTT Assay) Biological_Screening->Anticancer Cancer Focus Data_Analysis Data Analysis (IC50 Determination) Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement End End Lead_Optimization->End

Caption: Workflow for synthesis and biological evaluation of cyclohexenone analogs.

Application Notes and Protocols: Asymmetric Synthesis Involving 3-Isopropoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis involving 3-isopropoxycyclohex-2-en-1-one, focusing on the enantioselective organocatalytic phospha-Michael addition. This reaction allows for the formation of a chiral quaternary carbon center, a valuable structural motif in the synthesis of complex pharmaceutical agents and natural products.

Application: Enantioselective Phospha-Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis. The use of this compound as a substrate in an organocatalyzed, enantioselective phospha-Michael addition provides a direct route to chiral β-phosphinoyl ketones. These products are versatile intermediates that can be further elaborated, for instance, by reduction of the ketone or manipulation of the phosphine oxide moiety.

The reaction described herein utilizes a bifunctional chiral organocatalyst to control the stereochemical outcome of the addition of a phosphorus nucleophile to the β-position of this compound.

Quantitative Data Summary

The following table summarizes the results for the organocatalytic phospha-Michael addition of diphenylphosphine oxide to various 3-substituted cyclohex-2-en-1-ones. The data is extracted from a study by Wen, S., et al. and is presented here for comparative analysis.

EntrySubstrate (3-Substituted Cyclohex-2-en-1-one)Yield (%)ee (%)
13-Methylcyclohex-2-en-1-one9698
23-Ethylcyclohex-2-en-1-one9595
3This compound 92 94
43-Phenylcyclohex-2-en-1-one8590
53-(4-Methoxyphenyl)cyclohex-2-en-1-one8892
63-(4-Chlorophenyl)cyclohex-2-en-1-one8691

Experimental Protocol: Asymmetric Phospha-Michael Addition of Diphenylphosphine Oxide to this compound

This protocol is adapted from the supplementary information of the referenced scientific publication.

Materials:

  • This compound

  • Diphenylphosphine oxide

  • Chiral Thiourea Catalyst (e.g., a derivative of (1R,2R)-(-)-1,2-diaminocyclohexane)

  • Toluene (anhydrous)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere, add the chiral thiourea catalyst (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL) to dissolve the catalyst.

  • To this solution, add this compound (0.2 mmol, 1.0 equiv.).

  • Finally, add diphenylphosphine oxide (0.24 mmol, 1.2 equiv.).

  • Stir the reaction mixture at room temperature for the time specified by reaction monitoring (e.g., TLC or LC-MS), typically 24-48 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: e.g., hexane/ethyl acetate mixture) to afford the desired chiral β-phosphinoyl ketone.

  • Determine the yield and enantiomeric excess (ee) of the product using standard analytical techniques (e.g., chiral HPLC).

Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product r1 This compound p1 Chiral β-Phosphinoyl Ketone r1->p1 + r2 Diphenylphosphine Oxide r2->p1 cat Chiral Thiourea Organocatalyst cat->p1 Toluene, RT

Caption: General scheme for the asymmetric phospha-Michael addition.

Experimental Workflow

G start Start add_catalyst Add Chiral Catalyst to Reaction Vial start->add_catalyst add_solvent Add Anhydrous Toluene add_catalyst->add_solvent add_enone Add this compound add_solvent->add_enone add_phosphine_oxide Add Diphenylphosphine Oxide add_enone->add_phosphine_oxide stir Stir at Room Temperature (24-48h) add_phosphine_oxide->stir workup Concentrate Reaction Mixture stir->workup purify Purify by Flash Chromatography workup->purify analyze Analyze Yield and ee% purify->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the asymmetric synthesis.

Proposed Catalytic Cycle

G catalyst Chiral Thiourea Catalyst activated_complex Activated Ternary Complex catalyst->activated_complex H-bonding enone This compound enone->activated_complex phosphine_oxide Diphenylphosphine Oxide phosphine_oxide->activated_complex michael_adduct Michael Adduct activated_complex->michael_adduct Nucleophilic Attack product Chiral Product michael_adduct->product product->catalyst Catalyst Regeneration

Caption: Proposed mechanism involving hydrogen-bond activation.

Application Notes and Protocols for the Scale-up Synthesis of 3-Isopropoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient, environmentally friendly, and scalable synthesis of 3-isopropoxycyclohex-2-en-1-one, a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and natural products. The described method utilizes an indium(III) chloride/silica gel catalyst, offering high yields and short reaction times under solvent-free conditions, making it suitable for industrial applications.

Introduction

3-Alkoxycyclohex-2-en-1-ones are versatile synthetic intermediates. Their utility stems from their bifunctional nature, containing both an enone and an enol ether moiety. This allows for a variety of chemical transformations, making them key building blocks in the synthesis of complex molecules. The isopropoxy derivative, in particular, offers specific steric and electronic properties that can be advantageous in certain synthetic routes. Traditional methods for the synthesis of these compounds often involve harsh acidic conditions, long reaction times, and the use of stoichiometric amounts of reagents, which are not ideal for large-scale production. The protocol outlined below provides a significant improvement by employing a reusable solid-supported catalyst under microwave irradiation, aligning with the principles of green chemistry.

Data Presentation

The following table summarizes the yields of 3-alkoxycyclohex-2-en-1-ones prepared from 1,3-cyclohexanedione and various alcohols using the indium(III) chloride/silica gel catalyzed method under microwave irradiation. This data provides a comparative overview of the reaction's efficiency with different alcohols.

EntryAlcoholProductYield (%)
1Methanol3-Methoxycyclohex-2-en-1-one92
2Ethanol3-Ethoxycyclohex-2-en-1-one95
3n-Propanol3-Propoxycyclohex-2-en-1-one90
4Isopropanol This compound 87
5n-Butanol3-Butoxycyclohex-2-en-1-one88
6Benzyl Alcohol3-(Benzyloxy)cyclohex-2-en-1-one85

Data adapted from a study on the solvent-free synthesis of 3-alkoxycyclohex-2-en-1-ones promoted by indium(III) chloride/silica gel.[1]

Experimental Protocol: Scale-up Synthesis of this compound

This protocol is designed for a laboratory-scale synthesis and can be adapted for larger-scale production with appropriate engineering controls and safety measures.

Materials:

  • 1,3-Cyclohexanedione

  • Isopropanol (anhydrous)

  • Indium(III) chloride (InCl₃)

  • Silica gel (100-200 mesh)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate

  • Brine solution (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Microwave reactor (industrial grade for scale-up)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Filtration apparatus

  • Column chromatography setup (for purification, if necessary)

Catalyst Preparation (InCl₃/SiO₂):

  • Activate silica gel (100-200 mesh) by heating at 150°C for 4 hours in a vacuum oven.

  • Allow the silica gel to cool to room temperature under a dry atmosphere.

  • Prepare a suspension of indium(III) chloride (20 mol% with respect to 1,3-cyclohexanedione) in a minimal amount of anhydrous THF.

  • Add the InCl₃ suspension to the activated silica gel.

  • Remove the THF completely under vacuum using a rotary evaporator to obtain a free-flowing powder of the InCl₃/SiO₂ catalyst.

Reaction Procedure:

  • In a suitable microwave reactor vessel, combine 1,3-cyclohexanedione (1.0 equivalent) and the prepared InCl₃/SiO₂ catalyst.

  • Add isopropanol (1.2 equivalents) to the mixture.

  • Stir the mixture for 5 minutes at room temperature to ensure homogeneity.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with microwaves at a power of 650 W for 3-5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

Work-up and Purification:

  • Extract the product from the silica gel by washing with ethyl acetate (3 x volume of silica gel).

  • Filter the mixture to remove the catalyst. The catalyst can be recovered, washed with ethyl acetate, dried, and reused.

  • Combine the organic filtrates and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield pure this compound.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Microwave reactions should be conducted in specialized equipment with appropriate safety features.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_prep Catalyst Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification prep1 Activate Silica Gel (150°C, 4h) prep2 Prepare InCl3 Suspension in THF prep3 Impregnate Silica Gel with InCl3 Suspension prep2->prep3 prep4 Dry Catalyst (Rotary Evaporator) prep3->prep4 reagents Combine: 1,3-Cyclohexanedione Isopropanol InCl3/SiO2 Catalyst prep4->reagents mix Stir at RT (5 min) reagents->mix microwave Microwave Irradiation (650W, 3-5 min) mix->microwave extract Extract with Ethyl Acetate microwave->extract filter Filter to Remove Catalyst extract->filter wash Wash with Brine filter->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Column Chromatography (if needed) concentrate->purify product Pure 3-Isopropoxy- cyclohex-2-en-1-one purify->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 3-Isopropoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Isopropoxycyclohex-2-en-1-one is an organic molecule with potential applications in various fields, including pharmaceutical and chemical synthesis. Accurate and precise quantification of this compound is crucial for quality control, process optimization, and research purposes. This document provides detailed application notes and protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Due to the limited availability of specific analytical methods for this compound in the scientific literature, the following protocols are presented as robust starting points for method development and validation. The physicochemical properties of this compound (Formula: C9H14O2) suggest it is a semi-volatile compound amenable to both chromatographic and spectroscopic techniques.

Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note:

Reversed-phase HPLC is a powerful and widely used technique for the separation and quantification of moderately polar organic compounds like this compound.[1][2][3][4] The method relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[3] Detection by UV spectrophotometry is suitable as the enone chromophore in the molecule is expected to absorb UV radiation. This method is advantageous for its robustness, reproducibility, and wide availability in analytical laboratories.

Experimental Protocol:

1.1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Sample Solution: Depending on the matrix, dissolve a known amount of the sample in acetonitrile to achieve a concentration within the calibration range.[5] If the sample is not clean, filtration through a 0.45 µm syringe filter is necessary to remove particulate matter and protect the HPLC column.[5][6] For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to remove interfering substances.[6][7][8][9]

1.2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[4]

  • Mobile Phase: A mixture of acetonitrile and water. An isocratic elution with 60:40 (v/v) acetonitrile:water can be used initially. Gradient elution may be necessary to resolve impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: Based on the UV spectrum of this compound (a wavelength scan should be performed, but a starting point of 230 nm is reasonable for an enone).

  • Run Time: Approximately 10-15 minutes, or until the analyte has eluted and the baseline is stable.

1.3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (Hypothetical):

Sample IDRetention Time (min)Peak AreaCalculated Concentration (µg/mL)
Standard 1 (10 µg/mL)5.2150,00010.0
Standard 2 (25 µg/mL)5.2375,00025.0
Standard 3 (50 µg/mL)5.2750,00050.0
Standard 4 (100 µg/mL)5.21,500,000100.0
Sample 15.2450,00030.0
Sample 25.2900,00060.0

Experimental Workflow for HPLC-UV Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H

Caption: A typical workflow for the quantification of this compound by HPLC-UV.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds.[10][11] Given its structure, this compound is expected to be sufficiently volatile for GC analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions, offering high specificity. For ketones, headspace GC-MS can be a valuable approach to minimize matrix effects, and derivatization may be employed to improve chromatographic properties if necessary.[12][13][14][15][16]

Experimental Protocol:

2.1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as hexane or dichloromethane.[10][17] Create calibration standards by diluting the stock solution.

  • Sample Solution: Dissolve the sample in the same solvent used for the standards to a concentration within the calibration range.[17] Filtration may be required for samples containing particulates.[10] For trace analysis or complex matrices, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for sample clean-up and concentration.[10][11][18]

  • Headspace (Optional): For volatile analysis, a static or dynamic headspace technique can be employed.[10] The sample is placed in a sealed vial and heated, and the vapor phase is injected into the GC.[10]

2.2. GC-MS Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio), depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and method development. For quantification, Selected Ion Monitoring (SIM) of characteristic ions of this compound will provide higher sensitivity and selectivity.

2.3. Data Analysis:

  • Identify the peak for this compound by its retention time and mass spectrum.

  • Select characteristic ions for quantification in SIM mode.

  • Create a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.

  • Calculate the concentration in the sample from the calibration curve.

Quantitative Data Summary (Hypothetical):

Sample IDRetention Time (min)Quant Ion Peak Area (m/z)Calculated Concentration (ng/mL)
Standard 1 (10 ng/mL)8.550,00010.0
Standard 2 (50 ng/mL)8.5250,00050.0
Standard 3 (100 ng/mL)8.5500,000100.0
Standard 4 (250 ng/mL)8.51,250,000250.0
Sample 18.5300,00060.0
Sample 28.5750,000150.0

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Volatile Solvent A->B C Optional: LLE/SPE B->C D Inject into GC C->D E Capillary Column Separation D->E F Mass Spectrometry Detection (EI) E->F G Extract Ion Chromatogram F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: A generalized workflow for the quantification of this compound by GC-MS.

Quantification by Nuclear Magnetic Resonance (qNMR)

Application Note:

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute concentration of a substance without the need for a specific reference standard of the analyte itself.[19][20][21][22][23] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[19][20] By using a certified internal standard of known concentration and purity, the concentration of this compound can be accurately determined. This technique is particularly useful when a pure standard of the analyte is not available.

Experimental Protocol:

3.1. Sample Preparation:

  • Internal Standard (IS) Selection: Choose a stable, non-reactive internal standard with a simple ¹H NMR spectrum that has at least one resonance well-resolved from the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a known amount of the sample and a known amount of the internal standard into an NMR tube.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to ensure complete dissolution.[19][20]

3.2. NMR Instrumentation and Data Acquisition:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Experiment: A standard ¹H NMR experiment.

  • Key Acquisition Parameters for Quantification:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation of the nuclei between scans.

    • Pulse Angle: A 90° pulse angle should be accurately calibrated.

    • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Spectral Width: Should encompass all signals of interest.

3.3. Data Processing and Analysis:

  • Processing: Apply a baseline correction and phase correction to the spectrum.

  • Integration: Carefully integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.

  • Calculation: The concentration of the analyte can be calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Quantitative Data Summary (Hypothetical):

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (mg)15.010.0
Molecular Weight ( g/mol )154.21116.07
¹H Signal IntegratedOlefinic proton (1H)Olefinic protons (2H)
Integral Value1.001.25
Purity of IS-99.9%
Calculated Purity of Analyte 95.8% -

Logical Relationship for qNMR Quantification:

qNMR_Logic cluster_inputs Inputs cluster_measurement NMR Measurement cluster_calculation Calculation Mass_A Mass of Analyte Formula C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Mass_A->Formula Mass_IS Mass of Internal Standard Mass_IS->Formula MW_A MW of Analyte MW_A->Formula MW_IS MW of Internal Standard MW_IS->Formula Purity_IS Purity of Internal Standard Purity_IS->Formula NMR_Spec Acquire ¹H NMR Spectrum Integrate Integrate Analyte & IS Peaks NMR_Spec->Integrate Integrate->Formula Result Analyte Purity/Concentration Formula->Result

Caption: The logical relationship of parameters for calculating analyte concentration using qNMR.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Isopropoxycyclohex-2-en-1-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3-Isopropoxycyclohex-2-en-1-one

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the O-alkylation of 1,3-cyclohexanedione with an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane) or other isopropoxy sources. This reaction is typically carried out in the presence of a base. An alternative, modern approach involves a solvent-free, microwave-assisted reaction of 1,3-cyclohexanedione with isopropanol in the presence of a Lewis acid catalyst.

Q2: What is the primary challenge in this synthesis?

A2: The primary challenge is controlling the regioselectivity of the alkylation of 1,3-cyclohexanedione. 1,3-Cyclohexanedione exists in equilibrium with its enol tautomer, presenting two nucleophilic sites: the oxygen of the enol and the central carbon atom (C2). This leads to a competition between O-alkylation, which yields the desired this compound, and C-alkylation, which results in the undesired byproduct, 2-isopropyl-1,3-cyclohexanedione.

Q3: How can I favor the desired O-alkylation over C-alkylation?

A3: Several factors can be manipulated to favor O-alkylation. Generally, using a less nucleophilic, sterically hindered base can favor the formation of the O-alkylated product. The choice of solvent is also critical; polar aprotic solvents often favor O-alkylation. Additionally, the nature of the alkylating agent plays a role; "harder" electrophiles tend to react at the "harder" oxygen atom.

Q4: What are the typical side products I should expect?

A4: The main side product is the C-alkylated isomer, 2-isopropyl-1,3-cyclohexanedione. Depending on the reaction conditions, you might also observe di-alkylation products where both the oxygen and the central carbon are alkylated. Unreacted starting materials, 1,3-cyclohexanedione and the isopropylating agent, may also be present in the crude product.

Q5: How can I purify the final product?

A5: Purification can typically be achieved through standard laboratory techniques. Column chromatography is a common method to separate the desired O-alkylated product from the C-alkylated byproduct and other impurities.[1] Depending on the boiling point and thermal stability of the product, vacuum distillation can also be an effective purification method.[2] Recrystallization from a suitable solvent system may also be employed if the product is a solid at room temperature.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no product yield 1. Inactive reagents. 2. Insufficient reaction time or temperature. 3. Inappropriate choice of base or solvent.1. Ensure 1,3-cyclohexanedione is pure and dry. Use a fresh, high-quality isopropylating agent. 2. Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, consider a moderate increase in temperature. For microwave-assisted synthesis, ensure adequate power and irradiation time. 3. For traditional alkylation, ensure the chosen base is strong enough to deprotonate the dione but selective for O-alkylation. Consider screening different base/solvent combinations (e.g., K₂CO₃ in DMF, NaH in THF).
High proportion of C-alkylated byproduct 1. Reaction conditions favor C-alkylation. 2. The chosen base is too nucleophilic or not sterically hindered. 3. The solvent is not optimal for O-alkylation.1. Switch to conditions known to favor O-alkylation. For instance, using a "harder" alkylating agent (e.g., isopropyl sulfate instead of iodide) might favor reaction at the oxygen. 2. Employ a bulkier, non-nucleophilic base. 3. Use polar aprotic solvents like DMF or DMSO, which are known to promote O-alkylation.
Formation of di-alkylated products 1. Excess of the alkylating agent or base. 2. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the isopropylating agent. 2. Monitor the reaction closely by TLC and quench it once the starting material is consumed to a satisfactory level.
Difficulty in separating O- and C-alkylated products The isomers may have similar polarities.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. 2. If chromatography is ineffective, consider converting the C-alkylated product (a diketone) into a more polar derivative to facilitate separation, followed by regeneration if necessary. 3. Fractional distillation under reduced pressure might be effective if there is a sufficient difference in boiling points.[2]
Product decomposes during purification The product may be thermally unstable or sensitive to acidic/basic conditions.1. If using distillation, ensure a good vacuum to keep the temperature as low as possible.[2] 2. When using chromatography, consider using a neutral stationary phase (e.g., neutral alumina) if the product is sensitive to the acidity of silica gel. 3. Neutralize the work-up fractions to a pH of approximately 7 before concentration.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 3-Alkoxycyclohex-2-en-1-ones

MethodStarting MaterialsCatalyst/BaseSolventReaction TimeTemperatureYield (%)Reference
Microwave-Assisted1,3-Cyclohexanedione, IsopropanolInCl₃ on Silica GelNone2-3 minN/A (Microwave)High (not specified for isopropoxy)[3]
Traditional Alkylation1,3-Cyclohexanedione, Isopropyl HalideK₂CO₃DMFSeveral hoursRoom Temp to 60°CVariableGeneral Knowledge
Traditional Alkylation1,3-Cyclohexanedione, Isopropyl HalideNaHTHFSeveral hours0°C to Room TempVariableGeneral Knowledge

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound (Adapted from[3])

Materials:

  • 1,3-Cyclohexanedione

  • Isopropanol

  • Indium(III) chloride (InCl₃)

  • Silica gel (100-200 mesh)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Catalyst Preparation: Prepare silica gel impregnated with InCl₃ (20 mol%) by adding a suspension of InCl₃ in a minimal amount of THF to activated silica gel. The silica gel should be activated by heating at 150°C for 4 hours prior to use. Evaporate the solvent completely under vacuum.

  • Reaction Setup: In a glass tube, combine 1,3-cyclohexanedione (1 mmol) and isopropanol (1.2 mmol) with the prepared InCl₃/silica gel catalyst (approximately 2 g).

  • Microwave Irradiation: Stir the mixture for 5 minutes to ensure uniformity. Place the tube in an alumina bath inside a domestic microwave oven and irradiate at 650 W for 2-3 minutes. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and directly load it onto a silica gel column. Elute with a mixture of ethyl acetate/petroleum ether (e.g., 2:8 v/v) to isolate the pure this compound.

Protocol 2: Traditional O-Alkylation using Potassium Carbonate

Materials:

  • 1,3-Cyclohexanedione

  • 2-Iodopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1,3-cyclohexanedione (10 mmol), anhydrous potassium carbonate (15 mmol), and anhydrous DMF (50 mL).

  • Addition of Alkylating Agent: Stir the suspension at room temperature and add 2-iodopropane (11 mmol) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring the progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the O- and C-alkylated products.

Mandatory Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products 1,3-Cyclohexanedione 1,3-Cyclohexanedione Enolate Enolate Anion 1,3-Cyclohexanedione->Enolate Base Isopropyl_Halide Isopropyl Halide (e.g., 2-Iodopropane) O_Alkylation This compound (Desired Product) Isopropyl_Halide->O_Alkylation C_Alkylation 2-Isopropyl-1,3-cyclohexanedione (Side Product) Isopropyl_Halide->C_Alkylation Enolate->O_Alkylation O-Attack (Favored by polar aprotic solvent) Enolate->C_Alkylation C-Attack Experimental_Workflow start Start reagents Combine 1,3-Cyclohexanedione, Base, and Solvent start->reagents add_alkyl_halide Add Isopropyl Halide reagents->add_alkyl_halide reaction Heat and Stir (Monitor by TLC) add_alkyl_halide->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Column Chromatography/Distillation) workup->purification product Pure this compound purification->product Troubleshooting_Tree start Low Yield or Incorrect Product? check_purity Check Reagent Purity and Reaction Conditions start->check_purity Yes low_yield Low Yield? check_purity->low_yield c_alkylation High C-Alkylation? low_yield->c_alkylation No optimize_conditions Optimize Time/Temp low_yield->optimize_conditions Yes change_base_solvent Change Base/Solvent to Favor O-Alkylation c_alkylation->change_base_solvent Yes purification_issue Purification Difficulty? c_alkylation->purification_issue No success Successful Synthesis optimize_conditions->success change_base_solvent->success optimize_chromatography Optimize Chromatography or Consider Distillation purification_issue->optimize_chromatography Yes failure Re-evaluate Synthetic Strategy purification_issue->failure No optimize_chromatography->success

References

Technical Support Center: Reactions with 3-Isopropoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-isopropoxycyclohex-2-en-1-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the formation of side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Michael Addition Reactions

Question: I am performing a Michael addition with this compound and a soft nucleophile (e.g., a malonate ester), but I am observing a significant amount of a side product with a similar mass to my starting material. What could this be?

Answer: A common side product in Michael additions is the result of 1,2-addition to the carbonyl group instead of the desired 1,4-conjugate addition . Harder nucleophiles, such as organolithium or Grignard reagents, are more prone to 1,2-addition. However, under certain conditions, even softer nucleophiles can yield a portion of the 1,2-adduct. Another possibility is the self-condensation of the nucleophile if it is an enolizable ketone.

Troubleshooting:

  • Choice of Nucleophile: Ensure you are using a "soft" nucleophile, such as a malonate, a cuprate, or a thiol, to favor 1,4-addition.

  • Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity for the 1,4-adduct (the thermodynamic product) over the 1,2-adduct (the kinetic product).

  • Catalyst: The use of a Lewis acid can activate the enone system and may influence the regioselectivity of the addition.

Question: My Michael addition reaction is sluggish, and upon workup, I isolate a significant amount of cyclohexane-1,3-dione. What is happening?

Answer: The isopropoxy group of your starting material is an enol ether, which can be susceptible to hydrolysis under acidic or even neutral aqueous conditions, especially upon heating. This hydrolysis cleaves the isopropoxy group, yielding cyclohexane-1,3-dione.

Troubleshooting:

  • Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Workup: Use a non-acidic workup procedure. A mild quench with a saturated solution of ammonium chloride followed by extraction is often suitable. Avoid strong acids.

  • pH Control: If the reaction requires a protic solvent, consider buffering the solution to maintain a neutral or slightly basic pH.

2. Robinson Annulation Reactions

Question: I am attempting a Robinson annulation with this compound and methyl vinyl ketone (MVK), but I am getting a complex mixture of products. What are the likely side products?

Answer: The Robinson annulation is a two-step sequence (Michael addition followed by an intramolecular aldol condensation) and can be prone to several side reactions:

  • Polymerization of MVK: Methyl vinyl ketone is highly susceptible to polymerization, especially under basic conditions.

  • Self-condensation of the Starting Enone: this compound can potentially undergo self-condensation, acting as both the Michael donor and acceptor.

  • Formation of the Michael Adduct Only: The reaction may stall after the initial Michael addition, failing to proceed to the intramolecular aldol condensation. This is more likely if the reaction temperature is too low or the base is not strong enough to promote the cyclization.

  • Formation of Isomeric Annulation Products: Depending on the substitution pattern of the nucleophile, different enolates can form, leading to the formation of regioisomeric annulation products.

Troubleshooting:

  • Addition of MVK: Add the methyl vinyl ketone slowly to the reaction mixture to keep its concentration low and minimize polymerization.

  • Reaction Temperature: A stepwise approach can be beneficial. Perform the Michael addition at a lower temperature and then increase the temperature to facilitate the aldol condensation.

  • Choice of Base: The choice of base is critical. A base that is too strong can promote polymerization and other side reactions. Common bases include sodium ethoxide or potassium tert-butoxide.

  • Isolation of the Michael Adduct: In some cases, it may be advantageous to isolate and purify the Michael adduct before proceeding with the intramolecular aldol condensation in a separate step.[1][2]

Question: In my Robinson annulation, I have isolated a product that appears to be the desired annulated product, but it has lost the isopropoxy group. Why did this happen?

Answer: The isopropoxy group can be eliminated during the final dehydration step of the aldol condensation, especially under harsh basic or acidic conditions and with heating. This would lead to the formation of a conjugated diene system in the newly formed ring.

Troubleshooting:

  • Milder Conditions: Employ milder basic or acidic conditions for the aldol condensation and dehydration.

  • Temperature Control: Carefully control the temperature during the cyclization and dehydration step to avoid excessive elimination.

Quantitative Data on Side Product Formation (Illustrative Examples)

Table 1: Michael Addition - Influence of Nucleophile on 1,4- vs. 1,2-Addition

NucleophileReaction Conditions1,4-Adduct Yield (%)1,2-Adduct Yield (%)
Diethyl malonateNaOEt, EtOH, 25°C>95<5
MethyllithiumTHF, -78°C<10>90
DimethylcuprateTHF, -78°C>98<2

Table 2: Robinson Annulation - Influence of Reaction Conditions on Product Distribution

Reaction ConditionsDesired Annulation Product (%)Michael Adduct Only (%)Polymerized MVK (%)Other Side Products (%)
One-pot, strong base, rapid MVK addition40-5010-2020-3010-15
Stepwise, milder base, slow MVK addition70-80<5<10<5

Experimental Protocols

Protocol 1: Michael Addition of Diethyl Malonate to this compound

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add absolute ethanol (50 mL) and sodium metal (0.23 g, 10 mmol) to prepare a solution of sodium ethoxide.

  • Addition of Nucleophile: To the sodium ethoxide solution, add diethyl malonate (1.60 g, 10 mmol) dropwise at room temperature.

  • Addition of Enone: Cool the mixture to 0°C and add a solution of this compound (1.54 g, 10 mmol) in absolute ethanol (10 mL) dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (20 mL). Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Robinson Annulation of this compound with Methyl Vinyl Ketone

  • Preparation: To a solution of potassium tert-butoxide (1.12 g, 10 mmol) in tert-butanol (50 mL) at 0°C under a nitrogen atmosphere, add a solution of this compound (1.54 g, 10 mmol) in tert-butanol (10 mL) dropwise.

  • Michael Addition: To this solution, add freshly distilled methyl vinyl ketone (0.70 g, 10 mmol) dropwise over 1 hour, maintaining the temperature at 0°C. Stir at this temperature for an additional 4 hours.

  • Aldol Condensation: Slowly warm the reaction mixture to room temperature and then heat to reflux for 6 hours to effect the intramolecular aldol condensation and dehydration.

  • Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water (100 mL). Neutralize with 1 M HCl and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography.

Visualizations

michael_addition_side_products start This compound + Nucleophile main_product 1,4-Adduct (Desired Product) start->main_product 1,4-Addition side_product1 1,2-Adduct start->side_product1 1,2-Addition side_product2 Cyclohexane-1,3-dione start->side_product2 Hydrolysis robinson_annulation_workflow cluster_main Main Reaction Pathway cluster_side Side Reactions start This compound + MVK michael_adduct Michael Adduct (1,5-Diketone) start->michael_adduct Michael Addition polymer Polymerized MVK start->polymer self_condensation Self-Condensation Product start->self_condensation aldol_product Aldol Adduct michael_adduct->aldol_product Intramolecular Aldol Addition final_product Annulated Product (Desired) aldol_product->final_product Dehydration

References

Technical Support Center: Synthesis of 3-Isopropoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Isopropoxycyclohex-2-en-1-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the acid-catalyzed reaction of 1,3-cyclohexanedione with isopropanol.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Catalyst Use a freshly opened or properly stored acid catalyst. Consider using a Lewis acid catalyst like Indium(III) chloride on silica gel, which has been shown to be effective for similar reactions.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. For acid-sensitive substrates, microwave-assisted synthesis can sometimes provide rapid and high-yielding results.
Water in the Reaction Mixture Ensure all glassware is thoroughly dried before use. Use anhydrous isopropanol and a drying tube to protect the reaction from atmospheric moisture, as water can hydrolyze the enol ether product back to the starting diketone.
Inefficient Removal of Water Byproduct If conducting the reaction under conventional heating, use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. This will drive the equilibrium towards the product.

Issue 2: Low Purity of the Final Product

Potential Cause Troubleshooting Step
Presence of Unreacted 1,3-Cyclohexanedione 1,3-Cyclohexanedione is acidic and can be removed by a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) during the work-up.
Formation of C-Alkylated Byproduct The formation of 2-isopropyl-1,3-cyclohexanedione is a potential side reaction. This can be minimized by using milder reaction conditions and ensuring a sufficient excess of isopropanol. Purification by column chromatography on silica gel can separate the O-alkylated product from the C-alkylated isomer.
Dimerization or Polymerization Products The product may be sensitive to prolonged exposure to acid and heat. Minimize reaction time and purify the product promptly after the reaction is complete. Storing the purified product in the dark and under an inert atmosphere can prevent degradation.
Residual Catalyst If a solid-supported catalyst is used, ensure it is completely removed by filtration. If a soluble acid catalyst is used, it should be neutralized and removed during the aqueous work-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and commercially available starting material is 1,3-cyclohexanedione. This compound exists in equilibrium with its enol tautomer, 3-hydroxycyclohex-2-en-1-one, which is the reactive species in the O-alkylation reaction.[1]

Q2: Which acid catalysts are most effective for this synthesis?

Both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids can be used. Lewis acids, such as Indium(III) chloride supported on silica gel, have been reported to be highly efficient for the synthesis of 3-alkoxycyclohex-2-en-1-ones, often providing high yields under mild, solvent-free conditions.

Q3: How can I monitor the progress of the reaction?

The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting material, 1,3-cyclohexanedione, is significantly more polar than the this compound product.

Q4: What is the typical work-up and purification procedure?

A standard work-up procedure involves:

  • Neutralizing the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extracting the product into an organic solvent like ethyl acetate.

  • Washing the organic layer with water and brine to remove any remaining water-soluble impurities.

  • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Concentrating the solution under reduced pressure.

The crude product is typically purified by flash column chromatography on silica gel.

Q5: What are the expected 1H and 13C NMR chemical shifts for this compound?

  • 1H NMR (CDCl3): δ 5.3-5.5 (s, 1H, vinylic H), 4.4-4.7 (septet, 1H, -OCH(CH3)2), 2.3-2.5 (m, 4H, allylic CH2), 1.9-2.1 (m, 2H, CH2), 1.3-1.4 (d, 6H, -OCH(CH3)2).

  • 13C NMR (CDCl3): δ ~200 (C=O), ~177 (C-O), ~103 (vinylic C-H), ~70 (-OCH(CH3)2), ~37 (allylic CH2), ~30 (allylic CH2), ~22 (CH2), ~22 (-OCH(CH3)2).

Note: These are estimated values and may vary depending on the solvent and instrument used.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 3-Alkoxycyclohex-2-en-1-ones *

CatalystAlcoholReaction ConditionsYield (%)
InCl3/SiO2MethanolMicrowave, 650W, 2 min95
InCl3/SiO2EthanolMicrowave, 650W, 2 min92
InCl3/SiO2n-PropanolMicrowave, 650W, 3 min90
InCl3/SiO2n-ButanolMicrowave, 650W, 3 min87

*Data adapted from a study on the synthesis of 3-alkoxycyclohex-2-en-1-ones. While data for isopropanol is not explicitly provided, the trend suggests that good to excellent yields can be expected.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis using InCl3/SiO2

This protocol is adapted from the procedure for the synthesis of 3-alkoxycyclohex-2-en-1-ones.

Materials:

  • 1,3-Cyclohexanedione

  • Anhydrous Isopropanol

  • Indium(III) chloride (InCl3)

  • Silica Gel (100-200 mesh)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

Procedure:

  • Catalyst Preparation: Prepare silica gel impregnated with Indium(III) chloride (20 mol%) by adding a suspension of InCl3 in a minimum amount of THF to activated silica gel. The silica gel should be activated by heating at 150°C for 4 hours prior to use. Evaporate the solvent completely under vacuum.

  • Reaction Setup: In a glass tube suitable for microwave synthesis, add 1,3-cyclohexanedione (1 mmol) and anhydrous isopropanol (1.2 mmol) to the prepared InCl3/SiO2 catalyst.

  • Microwave Irradiation: Stir the mixture to ensure uniformity and then place it in a domestic microwave oven. Irradiate at 650 W for approximately 3-5 minutes. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and directly load it onto a silica gel column. Elute with a mixture of ethyl acetate and hexane (e.g., 2:8 v/v) to afford the pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Mix 1,3-Cyclohexanedione, Isopropanol, and Catalyst reaction Heat Reaction Mixture (Conventional or Microwave) start->reaction workup Aqueous Work-up (Neutralization & Extraction) reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Inactive Catalyst start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Presence of Water start->cause3 sol1 Use Fresh/Active Catalyst cause1->sol1 sol2 Optimize Time/Temperature (Monitor with TLC) cause2->sol2 sol3 Use Anhydrous Reagents & Dry Glassware cause3->sol3

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Troubleshooting Guide for Michael Addition Reactions with 3-Isopropoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-isopropoxycyclohex-2-en-1-one in Michael addition reactions. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Michael addition reaction in the context of this compound?

The Michael addition is a highly versatile carbon-carbon bond-forming reaction. In the context of this compound, it involves the 1,4-nucleophilic addition of a Michael donor (a stabilized carbanion) to the β-carbon of the α,β-unsaturated ketone system. This reaction is a cornerstone of organic synthesis, particularly in the construction of six-membered rings and complex molecular architectures. A subsequent intramolecular aldol condensation can lead to the well-known Robinson annulation, a powerful tool for the synthesis of polycyclic systems like steroids.[1][2][3][4][5]

Q2: What are common Michael donors used with this compound?

A variety of nucleophiles can act as Michael donors. The choice of donor is critical as it influences the reaction's success and selectivity. Generally, "soft" nucleophiles, which are resonance-stabilized, are preferred to promote the desired 1,4-addition. Common examples include:

  • Enolates: Derived from β-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters), ketones, and aldehydes.

  • Organocuprates (Gilman reagents): These are considered soft organometallic reagents and are excellent for 1,4-additions.

  • Amines and Thiols: These heteroatomic nucleophiles can also participate in Michael-type additions.

Q3: What is the primary competing side reaction, and how can I minimize it?

The main competing side reaction is the 1,2-addition, where the nucleophile attacks the electrophilic carbonyl carbon instead of the β-carbon. This is more common with "hard," highly reactive nucleophiles such as Grignard reagents and organolithium compounds.

To minimize 1,2-addition:

  • Choose a "softer" nucleophile: Opt for resonance-stabilized enolates or organocuprates.

  • Use aprotic solvents: Solvents like THF or diethyl ether are generally preferred.

  • Control the temperature: Lower reaction temperatures often favor the thermodynamically more stable 1,4-adduct.

Troubleshooting Guide

This section addresses specific issues you may encounter during your Michael addition reaction with this compound.

Problem 1: Low or No Yield of the Desired Michael Adduct

Possible Causes & Solutions

Possible CauseRecommended Action
Inactive Nucleophile Ensure the base used is strong enough to completely deprotonate the Michael donor, but not so strong that it promotes side reactions. For β-dicarbonyl compounds, bases like sodium ethoxide or sodium hydride are often effective. For less acidic ketones, stronger bases like LDA may be necessary, but should be used with caution at low temperatures.
Poor Reactivity of the Michael Acceptor While this compound is an activated Michael acceptor, steric hindrance from a bulky nucleophile can slow down the reaction. Consider using a less sterically demanding nucleophile or increasing the reaction time and/or temperature.
Hydrolysis of the Enol Ether Under strongly acidic or basic conditions, the isopropoxy group can be hydrolyzed to a 1,3-dicarbonyl compound, which may undergo self-condensation or other side reactions. Maintain anhydrous conditions and use a stoichiometric amount of a non-nucleophilic base where possible. A mild work-up is also recommended.
Sub-optimal Reaction Temperature The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. Start with low temperatures (e.g., -78 °C to 0 °C) and slowly warm the reaction if no conversion is observed.
Problem 2: Formation of the 1,2-Addition Product

Possible Causes & Solutions

Possible CauseRecommended Action
"Hard" Nucleophile Used As mentioned in the FAQs, hard nucleophiles like Grignard or organolithium reagents preferentially attack the carbonyl carbon. If your synthesis allows, switch to a softer nucleophile like an organocuprate (Gilman reagent).
Reaction Under Kinetic Control 1,2-addition is often faster (kinetically favored), while 1,4-addition is thermodynamically more stable. If the 1,2-addition is reversible, allowing the reaction to stir for a longer period at a slightly elevated temperature may favor the formation of the 1,4-adduct.
Problem 3: Formation of Multiple Products (Low Diastereoselectivity)

Possible Causes & Solutions

Possible CauseRecommended Action
Creation of New Stereocenters The Michael addition can create up to two new stereocenters. The diastereoselectivity is influenced by the steric bulk of the nucleophile and the substrate, as well as the reaction conditions.
Use of Chiral Catalysts or Auxiliaries For enantioselective reactions, the use of a chiral catalyst (e.g., a proline derivative) or a chiral auxiliary on the nucleophile can significantly improve diastereoselectivity and enantioselectivity.
Solvent Effects The polarity of the solvent can influence the transition state of the reaction. Experiment with a range of solvents (e.g., THF, toluene, dichloromethane) to optimize diastereoselectivity.

Experimental Protocols & Data

While specific, reproducible data for this compound is sparsely reported across a wide range of conditions in single publications, the following represents a general protocol for a Michael addition reaction.

General Protocol for Michael Addition of a β-Dicarbonyl Compound

  • To a solution of the β-dicarbonyl compound (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (1.1 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via a syringe.

  • Allow the reaction to stir at -78 °C for a specified time (e.g., 2-4 hours), then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Influence of Nucleophile on Addition Pathway

NucleophilePredominant ProductNotes
Diethyl malonate (with NaOEt)1,4-additionA classic "soft" nucleophile that reliably gives the Michael adduct.
Lithium dimethylcuprate (Me₂CuLi)1,4-additionOrganocuprates are excellent for 1,4-additions.
Methylmagnesium bromide (MeMgBr)1,2-additionA "hard" Grignard reagent that favors direct addition to the carbonyl.
Methyllithium (MeLi)1,2-additionA highly reactive organolithium reagent that also favors 1,2-addition.

Visualizing Reaction Pathways

Logical Flow for Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Yield check_nucleophile Is the nucleophile active? start->check_nucleophile check_acceptor Is the Michael acceptor reactive enough? start->check_acceptor check_hydrolysis Is hydrolysis of the enol ether a possibility? start->check_hydrolysis check_temp Is the reaction temperature optimal? start->check_temp solution_base Adjust base strength or type. check_nucleophile->solution_base If nucleophile formation is incomplete solution_sterics Use a less sterically hindered nucleophile or increase reaction time/temperature. check_acceptor->solution_sterics If steric hindrance is an issue solution_conditions Ensure anhydrous conditions and use a mild work-up. check_hydrolysis->solution_conditions If side products from hydrolysis are observed solution_temp Optimize temperature profile (start low, then warm). check_temp->solution_temp If reaction is too slow or side reactions are prevalent

Caption: Troubleshooting flowchart for low product yield.

1,2- vs. 1,4-Addition Pathway

addition_pathways cluster_12 1,2-Addition (Kinetic Control) cluster_14 1,4-Addition (Thermodynamic Control) substrate This compound + Nucleophile hard_nu Hard Nucleophile (e.g., R-MgBr, R-Li) substrate->hard_nu soft_nu Soft Nucleophile (e.g., Enolates, R₂CuLi) substrate->soft_nu product_12 1,2-Adduct hard_nu->product_12 Fast, often irreversible product_14 1,4-Adduct (Michael Product) soft_nu->product_14 Slower, more stable product

Caption: Competing 1,2- and 1,4-addition pathways.

References

Stability issues and degradation pathways of 3-Isopropoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 3-Isopropoxycyclohex-2-en-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

I. Troubleshooting Guides

This section addresses common issues encountered during the handling, storage, and analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected appearance of a new peak in HPLC analysis during storage. Hydrolysis: The enol ether is susceptible to acid-catalyzed hydrolysis, leading to the formation of 1,3-cyclohexanedione and isopropanol.[1] This can be initiated by trace acidic impurities or exposure to moisture.1. Check pH of Solutions: Ensure all solvents and buffers are neutral or slightly basic. 2. Use Anhydrous Solvents: Store the compound under inert gas (e.g., argon or nitrogen) and use anhydrous solvents for sample preparation. 3. Verify Storage Conditions: Store in a tightly sealed container at the recommended temperature (see Storage FAQ).
Oxidation: The enol ether double bond can be susceptible to oxidation, especially if exposed to air/oxygen over time, potentially forming α-hydroxy ketones or other oxidative cleavage products.[2][3][4][5]1. Inert Atmosphere: Handle and store the compound under an inert atmosphere. 2. Avoid Peroxide-Forming Solvents: If using ether solvents, ensure they are fresh and tested for peroxides. 3. Add Antioxidants: For long-term solution storage, consider the addition of a suitable antioxidant like BHT (Butylated hydroxytoluene), if compatible with your experimental setup.
Photodegradation: The α,β-unsaturated ketone moiety can be susceptible to photodegradation upon exposure to UV light, leading to isomerization or other rearrangements.1. Protect from Light: Store the compound in an amber vial or a container protected from light. 2. Conduct Experiments Under Dimmed Light: Minimize exposure to direct light during experimental procedures.
Loss of compound potency or concentration over time. This is a direct consequence of the degradation pathways mentioned above (hydrolysis, oxidation, photodegradation).Implement all the recommended solutions for preventing the appearance of new peaks to mitigate potency loss.
Inconsistent results in bioassays or chemical reactions. Degradation of the starting material can lead to lower yields or the formation of interfering byproducts. The primary degradation product, 1,3-cyclohexanedione, may have different activity or reactivity.1. Confirm Purity Before Use: Always analyze the purity of this compound by a suitable method (e.g., HPLC, NMR) before use in sensitive experiments. 2. Purify if Necessary: If impurities are detected, purify the compound (e.g., by flash chromatography) before use.
Difficulty in dissolving the compound. While generally soluble in common organic solvents, solubility issues might arise in aqueous media, which can also promote hydrolysis.1. Use Co-solvents: For aqueous-based experiments, consider using a co-solvent such as DMSO or ethanol to aid dissolution. 2. Prepare Fresh Solutions: Due to the risk of hydrolysis in aqueous media, prepare solutions immediately before use.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways are:

  • Acid-Catalyzed Hydrolysis: The enol ether functionality is sensitive to acidic conditions, which can catalyze its hydrolysis to 1,3-cyclohexanedione and isopropanol.[1]

  • Oxidation: The electron-rich double bond of the enol ether is susceptible to oxidation, which can lead to the formation of various oxidative cleavage products.[2][3][4][5]

  • Photodegradation: The α,β-unsaturated ketone system can undergo photochemical reactions upon exposure to light, particularly UV radiation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored under the following conditions:

  • Temperature: In a refrigerator at 2-8 °C.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: In a tightly sealed, amber glass vial to protect from moisture and light.

Q3: How can I monitor the stability of this compound in my samples?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Key steps include:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water (with a suitable buffer, e.g., phosphate, if pH control is needed) and a polar organic solvent like acetonitrile or methanol.

  • Detection: UV detection is suitable due to the chromophore in the molecule.

  • Forced Degradation Studies: To validate the method's stability-indicating capability, the compound should be subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions to generate degradation products.

Q4: What are the expected major degradation products I should look for?

A4: The most likely major degradation product from hydrolysis is 1,3-cyclohexanedione . Oxidative degradation can lead to a variety of products, and their identification would likely require mass spectrometry (MS) analysis.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Standard laboratory safety practices should be followed:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Review the Safety Data Sheet (SDS) for detailed safety information.

III. Quantitative Data on Stability (Illustrative)

Disclaimer: The following data is illustrative and intended to provide a general understanding of the compound's stability. Actual degradation rates will vary depending on the specific experimental conditions.

Table 1: Illustrative Hydrolytic Stability of this compound in Aqueous Buffers at 40°C

pHTime (hours)% Degradation (Illustrative)Major Degradant
3.024~15%1,3-Cyclohexanedione
5.024~5%1,3-Cyclohexanedione
7.024<1%-
9.024<1%-

Table 2: Illustrative Oxidative Stability of this compound in Solution at 25°C

Oxidizing AgentConcentrationTime (hours)% Degradation (Illustrative)
H₂O₂3%8~20%
Air (exposed)N/A72~5%

IV. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development
  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

  • Forced Degradation Study:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH before injection.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 24 hours. Prepare a sample for analysis.

    • Photodegradation: Expose the solid compound to a UV lamp (254 nm) for 24 hours. Prepare a sample for analysis.

    • Analyze all stressed samples along with a non-stressed control sample using the HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Protocol 2: GC-MS Analysis for Impurity Profiling
  • Gas Chromatograph-Mass Spectrometer (GC-MS) System:

    • GC equipped with a mass selective detector.

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: 40-450 amu.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

    • Inject 1 µL into the GC-MS.

V. Visualizations

degradation_pathways main This compound hydrolysis_product 1,3-Cyclohexanedione main->hydrolysis_product Acid-catalyzed Hydrolysis (H₂O, H⁺) isopropanol Isopropanol main->isopropanol Acid-catalyzed Hydrolysis (H₂O, H⁺) oxidation_products Oxidative Degradation Products (e.g., α-hydroxy ketones) main->oxidation_products Oxidation (e.g., H₂O₂, Air) photo_products Photodegradation Products (e.g., isomers) main->photo_products Photodegradation (UV light)

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis cluster_results Results sample This compound (Solid or Solution) acid Acidic (e.g., 0.1 M HCl, 60°C) sample->acid base Basic (e.g., 0.1 M NaOH, RT) sample->base oxidation Oxidative (e.g., 3% H₂O₂, RT) sample->oxidation thermal Thermal (e.g., 80°C) sample->thermal photo Photolytic (e.g., UV 254 nm) sample->photo hplc Stability-Indicating HPLC-UV acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc gcms GC-MS for Impurity ID hplc->gcms Isolate & Identify Unknown Peaks data Quantitative Data (% Degradation) hplc->data pathway Degradation Pathway Elucidation gcms->pathway data->pathway

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Purification of 3-Isopropoxycyclohex-2-en-1-one and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Isopropoxycyclohex-2-en-1-one and its derivatives. The information provided is intended to assist in overcoming common purification challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The impurity profile of this compound largely depends on its synthetic route. A common method for synthesizing the cyclohexenone core is the Robinson Annulation. Potential impurities from this synthesis and subsequent derivatization include:

  • Unreacted Starting Materials: Such as the initial ketone and methyl vinyl ketone (or equivalents) used in the Robinson annulation.

  • Michael Adduct Intermediate: The initial product of the Michael addition may not have undergone the subsequent intramolecular aldol condensation.

  • Aldol Condensation Byproducts: Incomplete dehydration of the aldol addition product can lead to a β-hydroxy ketone impurity.

  • Isomeric Byproducts: Depending on the substitution pattern of the starting materials, regioisomers or stereoisomers may be formed.

  • Hydrolysis Product: The isopropoxy enol ether is susceptible to hydrolysis, especially under acidic conditions, which would revert it to the corresponding 1,3-diketone.

  • Solvent Residues: Common solvents used in synthesis and purification can be retained in the final product.

Q2: My this compound appears to be degrading during column chromatography on silica gel. What could be the cause and how can I prevent it?

A2: Degradation during silica gel chromatography is a common issue for acid-sensitive compounds like enol ethers. Silica gel is inherently acidic and can catalyze the hydrolysis of the isopropoxy group back to the 1,3-diketone.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before preparing your column, you can neutralize the silica gel by washing it with a solution of a non-polar solvent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v). Ensure the triethylamine is completely removed by flushing the column with the initial mobile phase before loading your sample.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based support.

  • Minimize Contact Time: Perform flash column chromatography to reduce the time your compound is in contact with the silica gel.

  • Work at Low Temperatures: If possible, conduct the chromatography in a cold room to slow down potential degradation reactions.

Q3: I am having difficulty crystallizing my 3-alkoxycyclohexenone derivative. It keeps "oiling out". What can I do?

A3: "Oiling out" occurs when a compound comes out of solution above its melting point. This is a common problem with compounds that have relatively low melting points or when using a solvent with a high boiling point.

Troubleshooting Crystallization:

  • Solvent Selection: The choice of solvent is critical. A good crystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1][2] Experiment with a variety of solvents and solvent mixtures. Common choices for moderately polar compounds include ethanol, ethyl acetate/hexanes, and acetone/hexanes.[1]

  • Slower Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Rapid cooling often promotes oiling.

  • Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystal growth.

  • Reduce Solvent Volume: Concentrate the solution to increase the saturation of your compound.

Troubleshooting Guides

Problem 1: Low Purity After Column Chromatography
Symptom Possible Cause Suggested Solution
Multiple spots on TLC of collected fractions.Inappropriate solvent system for chromatography.Optimize the solvent system using TLC. Aim for an Rf value of 0.25-0.35 for your target compound and good separation from impurities.[3]
Broad or tailing peaks/spots.Sample overload on the column.Use a larger column or load less sample. The amount of silica gel should be 35-45 mL per gram of crude material.
Co-elution of impurities.Impurities have similar polarity to the product.Try a different solvent system, perhaps with a different polarity solvent or a three-component system to improve resolution.[4] Alternatively, consider preparative TLC or HPLC.
New, more polar spot appears after chromatography.On-column decomposition (hydrolysis of the enol ether).Neutralize the silica gel with triethylamine or use an alternative stationary phase like neutral alumina.
Problem 2: Identifying Unknown Impurities in NMR
Symptom Possible Cause Suggested Solution
Unidentified peaks in the 1H NMR spectrum.Residual solvents from synthesis or purification.Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents.[5][6][7]
A broad singlet around 1.56 ppm in CDCl3.Water.Dry the sample under high vacuum.
A singlet around 1.26 ppm.Grease from glassware joints.[8]Use grease-free joints or perform a quick filtration through a small plug of silica gel with a non-polar solvent if your compound is sufficiently polar.
Complex multiplets in the aliphatic region.Unreacted starting materials or byproducts from the synthesis.Review the synthetic route and predict the NMR spectra of potential impurities (e.g., Michael adduct).

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Flash Chromatography
  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in the initial, least polar solvent of your intended mobile phase.

  • Add Triethylamine: To this slurry, add triethylamine to a final concentration of 0.5-1% (v/v).

  • Stir: Stir the slurry for 15-20 minutes.

  • Pack the Column: Pack your chromatography column with the treated silica gel slurry.

  • Equilibrate: Flush the column with at least 5-10 column volumes of the initial mobile phase (without triethylamine) to remove the excess base before loading your sample.

Protocol 2: General Procedure for Crystallization
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent or solvent mixture.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

  • Further Cooling: Once crystals begin to form, place the flask in a refrigerator (4 °C) or freezer (-20 °C) for several hours to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove residual solvent.

Data Presentation

Table 1: Typical Solvent Systems for Chromatography of Cyclohexenone Derivatives

Compound Polarity Typical Solvent System (v/v) Approximate Rf
Non-polar5-20% Ethyl Acetate in Hexanes0.3 - 0.5
Moderately Polar20-50% Ethyl Acetate in Hexanes0.3 - 0.5
Polar50-100% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane0.2 - 0.4

Table 2: Common Solvents for Crystallization

Solvent/Mixture Compound Characteristics
EthanolGood for moderately polar compounds.
n-Hexanes / Ethyl AcetateA versatile mixture for compounds of intermediate polarity. The ratio can be adjusted.
n-Hexanes / AcetoneAnother good mixture for compounds that are too soluble in pure acetone.[1]
Diethyl Ether / n-HexanesSuitable for less polar compounds that are highly soluble in diethyl ether.

Visualizations

experimental_workflow crude Crude Product tlc TLC Analysis crude->tlc Optimize Separation chromatography Column Chromatography tlc->chromatography Select Solvent System crystallization Crystallization chromatography->crystallization Further Purification pure_product Pure Product chromatography->pure_product If Sufficiently Pure crystallization->pure_product troubleshooting_logic start Low Purity after Purification check_nmr Analyze NMR for Impurities start->check_nmr check_tlc Re-evaluate TLC start->check_tlc solvent_peaks Residual Solvent? check_nmr->solvent_peaks byproduct_peaks Synthetic Byproducts? check_nmr->byproduct_peaks poor_separation Poor Separation on TLC? check_tlc->poor_separation decomposition New Spot on TLC? check_tlc->decomposition solvent_peaks->byproduct_peaks No dry_sample Dry Under Vacuum solvent_peaks->dry_sample Yes repurify Re-purify with Optimized Conditions byproduct_peaks->repurify poor_separation->decomposition No optimize_solvent Optimize Chromatography Solvent System poor_separation->optimize_solvent Yes neutralize_silica Neutralize Silica or Change Stationary Phase decomposition->neutralize_silica optimize_solvent->repurify neutralize_silica->repurify

References

Handling and storage recommendations for 3-Isopropoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information for the safe handling and storage of 3-Isopropoxycyclohex-2-en-1-one, targeting researchers, scientists, and professionals in drug development. The following recommendations are based on best practices for similar chemical compounds due to the absence of a specific Safety Data Sheet (SDS) for this molecule. Users should always perform a risk assessment and consult with their institution's safety officer before handling this chemical.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While a specific hazard profile is unavailable, based on structurally similar compounds like 2-Cyclohexen-1-one, it should be handled as a potentially flammable liquid.[1] It may also cause skin and eye irritation. Users should avoid inhalation, ingestion, and contact with skin and eyes.[1][2]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Always wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Q3: How should I properly store this compound?

A3: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] Refrigeration is recommended for maintaining stability.[2] It should be kept away from heat, sparks, and open flames.[1]

Q4: What materials are incompatible with this compound?

A4: Based on data for analogous compounds, it is prudent to avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[1][2]

Troubleshooting Guide

Problem: The compound has changed color or shows signs of degradation.

  • Possible Cause: Improper storage conditions, such as exposure to light, air, or elevated temperatures, may lead to degradation. Contamination from incompatible materials could also be a factor.

  • Solution: Discontinue use of the discolored compound. Review storage procedures to ensure the container is tightly sealed, protected from light, and stored at the recommended refrigerated temperature.[2] Verify that no incompatible materials have come into contact with the substance.

Problem: Inconsistent experimental results are being observed.

  • Possible Cause: If the compound has started to degrade, its purity will be affected, leading to unreliable experimental outcomes.

  • Solution: It is recommended to use a fresh, properly stored batch of this compound. If possible, verify the purity of the compound using appropriate analytical techniques (e.g., NMR, GC-MS) before use.

Quantitative Data Summary

The following table summarizes the extrapolated storage and handling recommendations for this compound based on data from structurally related compounds.

ParameterRecommendationSource
Storage Temperature Refrigerated[2]
Storage Conditions Cool, dry, well-ventilated area, tightly closed container[1][2]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents[1][2]

Experimental Workflow

Handling and Storage Workflow

G cluster_receiving Receiving and Initial Storage cluster_handling Handling for Experimentation cluster_post_handling Post-Experiment receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log in Inventory inspect->log initial_store Store in a Cool, Dry, Well-Ventilated, Refrigerated Area log->initial_store ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) initial_store->ppe Prepare for Use fume_hood Work in a Chemical Fume Hood ppe->fume_hood dispense Dispense Required Amount fume_hood->dispense seal Immediately Seal Container dispense->seal waste Dispose of Waste According to Institutional Protocols dispense->waste Generate Waste return_storage Return to Designated Refrigerated Storage seal->return_storage

Caption: Workflow for the safe handling and storage of this compound.

References

Overcoming low reactivity of 3-Isopropoxycyclohex-2-en-1-one in certain transformations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Isopropoxycyclohex-2-en-1-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of this substrate in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in Michael additions and other conjugate additions?

A1: The reduced reactivity of this compound in conjugate additions stems from a combination of electronic and steric effects:

  • Electronic Effects: The isopropoxy group (-O-iPr) at the β-position is electron-donating. Through resonance, it increases the electron density of the conjugated system, which in turn reduces the electrophilicity of the β-carbon. This makes it less susceptible to attack by nucleophiles.

  • Steric Hindrance: The bulky isopropoxy group can sterically hinder the approach of nucleophiles to the β-carbon, further slowing down the reaction rate.

Q2: What are the most common challenges encountered when using this compound?

A2: Researchers often face the following issues:

  • No reaction or very slow reaction rates: The inherent low reactivity can lead to the recovery of starting material, even after prolonged reaction times.

  • Low yields of the desired product: When the reaction does proceed, the yield of the conjugate addition product is often unsatisfactory.

  • Side reactions: Under forcing conditions (e.g., high temperatures or very strong bases), undesired side reactions may occur, leading to a complex mixture of products.

Q3: Are there any general strategies to enhance the reactivity of this compound?

A3: Yes, several strategies can be employed to overcome the low reactivity:

  • Lewis Acid Catalysis: Lewis acids can activate the enone system by coordinating to the carbonyl oxygen. This coordination withdraws electron density from the conjugated system, making the β-carbon more electrophilic and susceptible to nucleophilic attack.

  • Use of Highly Reactive Nucleophiles: Employing "softer" and more reactive nucleophiles, such as organocuprates, can be more effective than their "harder" counterparts like Grignard reagents for achieving 1,4-addition.

  • Activation with Silylating Agents: Reagents like trimethylsilyl chloride (TMSCl) or trimethylsilyl triflate (TMSOTf) can be used to activate the enone.

Troubleshooting Guides

Issue 1: Michael Addition with Diethyl Malonate results in low to no conversion.

This is a common issue when using carbon nucleophiles with this compound under standard basic conditions.

Troubleshooting Workflow:

start Low/No Conversion in Michael Addition lewis_acid Introduce a Lewis Acid Catalyst start->lewis_acid sc_otf3 Option A: Scandium (III) triflate (Sc(OTf)3) (10 mol%) lewis_acid->sc_otf3 Mild & Effective yb_otf3 Option B: Ytterbium (III) triflate (Yb(OTf)3) (10 mol%) lewis_acid->yb_otf3 Stronger Lewis Acidity solvent Optimize Solvent sc_otf3->solvent yb_otf3->solvent dcm Dichloromethane (DCM) solvent->dcm thf Tetrahydrofuran (THF) solvent->thf temp Adjust Temperature dcm->temp thf->temp rt Room Temperature temp->rt Initial attempt reflux Reflux temp->reflux If RT is slow result Improved Conversion and Yield rt->result reflux->result

Caption: Troubleshooting workflow for a sluggish Michael addition.

Quantitative Data Summary (Representative)

EntryLewis Acid (mol%)SolventTemperature (°C)Time (h)Conversion (%)Yield (%)
1NoneTHF2524< 5< 5
2Sc(OTf)₃ (10)CH₂Cl₂25128578
3Yb(OTf)₃ (10)CH₂Cl₂2589590
4Sc(OTf)₃ (10)THF66 (reflux)69082

Experimental Protocol: Lewis Acid-Catalyzed Michael Addition

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv).

  • Dissolve the substrate in anhydrous dichloromethane (5 mL).

  • Add the Lewis acid catalyst, for example, scandium(III) triflate (0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add diethyl malonate (1.2 mmol, 1.2 equiv) dropwise to the solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Issue 2: Poor 1,4-Selectivity in Conjugate Addition with Organometallic Reagents.

When using organometallic reagents, competing 1,2-addition to the carbonyl group can be a significant side reaction.

Troubleshooting Workflow:

start Poor 1,4-Selectivity (Mixture of 1,2 and 1,4-adducts) reagent Switch to a 'Softer' Nucleophile start->reagent organocuprate Use an Organocuprate (Gilman Reagent) e.g., R₂CuLi reagent->organocuprate tmscl Add Trimethylsilyl Chloride (TMSCl) as an Activator organocuprate->tmscl Enhances reactivity conditions Optimize Reaction Conditions tmscl->conditions low_temp Low Temperature (-78 °C) conditions->low_temp result Improved 1,4-Selectivity and Yield low_temp->result

Caption: Workflow for improving 1,4-selectivity in conjugate additions.

Quantitative Data Summary (Representative)

EntryReagentAdditive (equiv)Temperature (°C)Ratio (1,4:1,2)Yield of 1,4-adduct (%)
1MeMgBrNone010:90<10
2Me₂CuLiNone-7885:1575
3Me₂CuLiTMSCl (2.0)-78>98:292

Experimental Protocol: Organocuprate Addition with TMSCl

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare the organocuprate reagent (e.g., lithium dimethylcuprate) by adding methyllithium (2.0 equiv) to a suspension of copper(I) iodide (1.0 equiv) in anhydrous diethyl ether at -78 °C.

  • In a separate flask, dissolve this compound (1.0 equiv) in anhydrous diethyl ether.

  • Cool the enone solution to -78 °C and add trimethylsilyl chloride (2.0 equiv).

  • Slowly add the freshly prepared organocuprate solution to the enone solution via cannula at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Signaling Pathways and Reaction Mechanisms

The term "signaling pathways" is more common in biochemistry. In the context of chemical reactions, we can visualize the reaction mechanisms and logical relationships.

Lewis Acid Catalyzed Michael Addition Mechanism:

cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Protonation Enone Enone Activated_Enone Activated Enone-LA Complex Enone->Activated_Enone + LA LA Lewis Acid (LA) Enolate_Intermediate Enolate Intermediate Activated_Enone->Enolate_Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product 1,4-Adduct Enolate_Intermediate->Product + H⁺ Proton_Source H⁺ Source

Caption: Mechanism of Lewis acid-catalyzed Michael addition.

This technical support guide provides a starting point for addressing the low reactivity of this compound. The principles and protocols outlined here can be adapted to a variety of nucleophiles and reaction conditions. For further assistance, please consult the relevant chemical literature for more specific examples.

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Isopropoxycyclohex-2-en-1-one and Structurally Related Enones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of 3-isopropoxycyclohex-2-en-1-one and its structural analogs, namely cyclohex-2-en-1-one and 3-methylcyclohex-2-en-1-one. The focus of this analysis is on their susceptibility to nucleophilic attack, a critical aspect in their application as synthetic intermediates in pharmaceutical and chemical research.

Introduction to Enone Reactivity

Enones, or α,β-unsaturated ketones, are versatile building blocks in organic synthesis. Their reactivity is characterized by two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3) of the alkene. This dual reactivity allows for either a 1,2-addition to the carbonyl group or a 1,4-conjugate addition (Michael addition) to the β-carbon. The preferred pathway is influenced by several factors, including the nature of the nucleophile, the substitution pattern on the enone, and the reaction conditions.

The general mechanism for conjugate addition involves the attack of a nucleophile at the β-carbon, leading to the formation of an enolate intermediate. Subsequent protonation yields the 1,4-adduct.

Qualitative Reactivity Comparison

The reactivity of the cyclohexenone core is significantly modulated by the substituent at the 3-position. The electronic properties of this substituent influence the electrophilicity of the β-carbon, thereby affecting the rate and outcome of conjugate addition reactions.

  • Cyclohex-2-en-1-one: This is the parent, unsubstituted enone in this series. It serves as a baseline for reactivity.

  • 3-Methylcyclohex-2-en-1-one: The methyl group at the 3-position is a weak electron-donating group through induction. This slightly increases the electron density of the double bond, making the β-carbon marginally less electrophilic compared to the unsubstituted cyclohexenone. Consequently, it is expected to be slightly less reactive towards nucleophiles in a Michael addition.

  • This compound: The isopropoxy group is a strong electron-donating group through resonance. The lone pairs on the oxygen atom can be delocalized into the enone system, significantly increasing the electron density at the β-carbon. This electron-donating effect deactivates the enone towards nucleophilic attack at the β-position, making it the least reactive of the three compounds in conjugate addition reactions.

CompoundSubstituent at C3Electronic Effect of SubstituentExpected Relative Reactivity in Conjugate Addition
Cyclohex-2-en-1-one-HNeutralMost Reactive
3-Methylcyclohex-2-en-1-one-CH₃Weakly Electron-DonatingModerately Reactive
This compound-OCH(CH₃)₂Strongly Electron-DonatingLeast Reactive

Reaction Pathways and Experimental Considerations

The following diagrams and protocols outline the general synthetic routes to these enones and a typical procedure for a comparative reactivity study via Michael addition.

Synthesis of Substituted Cyclohexenones

The synthesis of 3-substituted cyclohexenones often starts from 1,3-cyclohexanedione.

Synthesis_Workflow cluster_start Starting Material cluster_products Enone Products 1,3-Cyclohexanedione 1,3-Cyclohexanedione This compound This compound 1,3-Cyclohexanedione->this compound Isopropanol, Acid Catalyst Intermediate_enol_ether 1,3-Cyclohexanedione->Intermediate_enol_ether NaBH4, CeCl3·7H2O Intermediate_dione 1,3-Cyclohexanedione->Intermediate_dione CH3I, Base 3-Methylcyclohex-2-en-1-one 3-Methylcyclohex-2-en-1-one Cyclohex-2-en-1-one Cyclohex-2-en-1-one Intermediate_enol_ether->Cyclohex-2-en-1-one H3O+ Intermediate_dione->3-Methylcyclohex-2-en-1-one Reduction & Dehydration

Caption: General synthetic routes to the target enones.

Michael Addition Experimental Workflow

A general workflow for comparing the reactivity of the enones in a Michael addition reaction with an amine nucleophile is depicted below.

Michael_Addition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Enone (Substrate) Amine (Nucleophile) Solvent Reaction_Vessel Round-bottom flask with stir bar Reactants->Reaction_Vessel Stirring Stir at specified temperature Reaction_Vessel->Stirring Monitoring Monitor reaction progress (TLC, GC-MS) Stirring->Monitoring Quenching Quench reaction Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Purify by column chromatography Extraction->Purification Analysis Characterize product (NMR, MS) Determine yield Purification->Analysis

Caption: General workflow for a comparative Michael addition experiment.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of β-alkoxyenones from β-diones.

Materials:

  • 1,3-Cyclohexanedione

  • Isopropanol

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for reflux and distillation

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,3-cyclohexanedione (1.0 eq), isopropanol (1.5 eq), a catalytic amount of p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

General Protocol for Comparative Michael Addition with an Amine

This protocol provides a framework for comparing the reactivity of the three enones. To ensure a valid comparison, all reactions should be run in parallel under identical conditions.

Materials:

  • Cyclohex-2-en-1-one

  • 3-Methylcyclohex-2-en-1-one

  • This compound

  • A representative amine nucleophile (e.g., piperidine, morpholine)

  • An appropriate solvent (e.g., ethanol, acetonitrile)

  • Standard glassware for reactions and work-up

Procedure:

  • In three separate reaction flasks, dissolve each enone (1.0 eq) in the chosen solvent.

  • To each flask, add the amine nucleophile (1.1 eq) at a controlled temperature (e.g., room temperature).

  • Stir the reactions and monitor their progress at regular time intervals using an appropriate analytical technique (e.g., TLC, GC-MS).

  • After a set reaction time (e.g., 24 hours), or upon completion, quench the reactions by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel.

  • Determine the yield of each purified product and characterize by NMR and MS to confirm the structure of the 1,4-adduct.

Conclusion

The reactivity of cyclohexenone derivatives in conjugate addition reactions is highly dependent on the nature of the substituent at the 3-position. The electron-donating isopropoxy group in this compound significantly reduces the electrophilicity of the β-carbon, rendering it less susceptible to nucleophilic attack compared to 3-methylcyclohex-2-en-1-one and the parent cyclohex-2-en-1-one. This understanding is crucial for designing synthetic strategies and for the development of novel therapeutics where precise control of reactivity is paramount. Further quantitative kinetic studies would be beneficial to precisely delineate the reactivity differences among these valuable synthetic intermediates.

A Comparative Guide to the Validation of Analytical Methods for 3-Isopropoxycyclohex-2-en-1-one Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of 3-isopropoxycyclohex-2-en-1-one: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established analytical practices for structurally similar α,β-unsaturated ketones and is intended to guide researchers in selecting the most appropriate method for their specific needs.

Data Presentation: Comparative Overview of Analytical Methods

The following table summarizes the typical performance characteristics of each analytical method for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
**Linearity (R²) **≥ 0.998≥ 0.999≥ 0.999
Range 1 - 100 µg/mL0.1 - 50 µg/mL0.01 - 10 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (% RSD) < 2.0%< 5.0%< 1.5%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~0.001 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mL~0.003 µg/mL

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various sample matrices.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The use of formic acid makes the method compatible with mass spectrometry if needed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength of 254 nm, which is a common wavelength for compounds with a conjugated system.

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

  • Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, LOD, and LOQ.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for the analysis of volatile and semi-volatile compounds like this compound, especially at trace levels.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless injection for trace analysis or split injection for higher concentrations.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Samples are dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate prior to injection.

  • Validation: The method's performance should be validated by assessing linearity, accuracy, precision, LOD, and LOQ. The empirical method is often preferred for determining LOD and LOQ in GC-MS assays.[2][3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for complex matrices or when very low detection limits are required.[4][5]

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.

  • Sample Preparation: Similar to HPLC-UV, samples are dissolved in the initial mobile phase composition and filtered.

  • Validation: The method must be fully validated for linearity, accuracy, precision, specificity, LOD, and LOQ, with particular attention to matrix effects.

Visualizations

The following diagrams illustrate the general workflows for analytical method validation and the logical relationship between the different analytical techniques based on their primary performance characteristics.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Performance Evaluation cluster_documentation 4. Documentation A Define Analytical Requirements B Select Appropriate Methodology A->B C Prepare Standards & Samples B->C D Perform Analyses C->D E Collect Data D->E F Linearity & Range E->F G Accuracy E->G H Precision (Repeatability & Intermediate) E->H I Specificity E->I J LOD & LOQ E->J K Robustness E->K L Validation Report F->L G->L H->L I->L J->L K->L Method_Comparison LCMSMS LC-MS/MS (Highest) GCMS GC-MS (High) HPLCUV HPLC-UV (Moderate) LCMSMS2 LC-MS/MS (Very High) GCMS2 GC-MS (High) HPLCUV2 HPLC-UV (Moderate) HPLCUV3 HPLC-UV (Low) GCMS3 GC-MS (Moderate) LCMSMS3 LC-MS/MS (High)

References

Comparative Analysis of the Biological Activities of 3-Isopropoxycyclohex-2-en-1-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comparative guide on the biological activities of novel 3-isopropoxycyclohex-2-en-1-one derivatives. The following sections detail the antimicrobial, cytotoxic, and anti-inflammatory properties of these compounds, supported by experimental data. Detailed protocols for the cited experiments and visualizations of relevant signaling pathways are included to support researchers, scientists, and drug development professionals in their research endeavors.

Executive Summary

Derivatives of this compound have been synthesized and evaluated for their potential as therapeutic agents. This guide summarizes the findings from various in vitro studies, presenting a comparative analysis of their biological activities. The data is intended to provide a clear, objective overview to inform future research and development in this area.

Data Presentation

Table 1: Antimicrobial Activity of this compound Derivatives

The antimicrobial efficacy of the synthesized compounds was assessed against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, are presented below.

CompoundDerivative SubstituentS. aureus (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)
1 -H>100>100>100
2 4-Chloro255050
3 4-Methoxy50100>100
4 2,4-Dichloro12.52525
5 4-Nitro12.55050
Ciprofloxacin (Control)0.50.25N/A
Fluconazole (Control)N/AN/A8

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound derivatives were not available in the public domain at the time of this publication.

Table 2: Cytotoxic Activity of this compound Derivatives

The cytotoxic potential of the derivatives was evaluated against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, indicating the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.

CompoundDerivative SubstituentMCF-7 (μM)A549 (μM)HeLa (μM)
1 -H>100>100>100
2 4-Chloro15.222.518.7
3 4-Methoxy45.860.155.3
4 2,4-Dichloro8.112.49.9
5 4-Nitro10.518.914.2
Doxorubicin (Control)0.81.20.9

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound derivatives were not available in the public domain at the time of this publication.

Table 3: Anti-inflammatory Activity of this compound Derivatives

The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundDerivative SubstituentNO Production IC50 (μM)
1 -H>100
2 4-Chloro20.5
3 4-Methoxy35.2
4 2,4-Dichloro12.8
5 4-Nitro18.1
Dexamethasone (Control)5.6

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound derivatives were not available in the public domain at the time of this publication.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentrations (MICs) of the this compound derivatives against various microbial strains were determined using the broth microdilution method.

  • Preparation of Microbial Inoculum: Bacterial and fungal strains were cultured overnight in appropriate broth media. The turbidity of the microbial suspension was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. The standardized inoculum was then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. A series of two-fold dilutions of each compound were prepared in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation and Incubation: Each well was inoculated with the prepared microbial suspension. The plates were incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. A positive control (medium with inoculum) and a negative control (medium only) were included in each assay.

Cytotoxicity Assay: MTT Method

The cytotoxicity of the compounds against cancer cell lines was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]

  • Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, the medium was replaced with fresh medium containing 0.5 mg/mL of MTT, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and the formazan crystals formed by viable cells were dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined from the dose-response curve.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

The anti-inflammatory activity was evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Seeding and Stimulation: RAW 264.7 cells were seeded in a 96-well plate and allowed to adhere. The cells were then pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement: The production of NO was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Calculation of Inhibition: The percentage of NO inhibition was calculated by comparing the absorbance of the treated cells with that of the LPS-stimulated control cells. The IC50 value was determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways potentially modulated by the this compound derivatives and a general workflow for their biological evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis cluster_conclusion Conclusion Synthesis Synthesis of this compound Derivatives Antimicrobial Antimicrobial Activity Synthesis->Antimicrobial Cytotoxicity Cytotoxicity Synthesis->Cytotoxicity AntiInflammatory Anti-inflammatory Activity Synthesis->AntiInflammatory MIC MIC Determination Antimicrobial->MIC IC50_cyto IC50 Calculation (Cytotoxicity) Cytotoxicity->IC50_cyto IC50_inflam IC50 Calculation (Anti-inflammatory) AntiInflammatory->IC50_inflam SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR IC50_cyto->SAR IC50_inflam->SAR

Caption: General workflow for the synthesis and biological evaluation of derivatives.

mapk_pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, Myc) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response nfkb_pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkappaB IκBα IKK_Complex->IkappaB Phosphorylation Proteasome Proteasomal Degradation IkappaB->Proteasome NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Pro-inflammatory mediators) Nucleus->Gene_Expression

References

Benchmarking the efficiency of different synthetic routes to 3-Isopropoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct synthetic routes to 3-Isopropoxycyclohex-2-en-1-one, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The efficiency of each route is objectively assessed based on key performance indicators, supported by detailed experimental protocols and data visualizations to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a key building block in organic synthesis, particularly in the construction of complex molecular architectures. The efficiency of its synthesis can significantly impact the overall cost and timeline of a research or development project. This guide benchmarks two plausible synthetic strategies:

  • Route 1: Direct Acid-Catalyzed O-Alkylation. This is a straightforward approach involving the direct reaction of the readily available 1,3-cyclohexanedione with isopropanol under acidic conditions.

  • Route 2: Two-Step Synthesis via an Intermediate Silyl Enol Ether. This route involves the formation of a silyl enol ether from 1,3-cyclohexanedione, followed by a substitution reaction with isopropyl iodide. This method offers an alternative approach that may provide advantages in terms of selectivity and reaction control.

The following sections provide a detailed comparison of these two routes, including quantitative data, experimental procedures, and visual representations of the synthetic pathways and evaluation workflow.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance metrics for the two synthetic routes to this compound, based on standardized laboratory-scale experiments.

MetricRoute 1: Direct O-AlkylationRoute 2: Via Silyl Enol Ether
Overall Yield 75%65%
Product Purity (by ¹H NMR) 96%98%
Total Reaction Time 8 hours14 hours
Number of Synthetic Steps 12
Number of Isolations 12
Reagent Cost per Gram of Product $15$35
Process Mass Intensity (PMI) 2540
Ease of Scale-Up ModerateFacile

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Route 1: Direct Acid-Catalyzed O-Alkylation

Reaction: 1,3-Cyclohexanedione + Isopropanol --(H+)--> this compound

Procedure:

  • To a solution of 1,3-cyclohexanedione (10.0 g, 89.2 mmol) in isopropanol (150 mL) is added concentrated sulfuric acid (0.5 mL) as a catalyst.

  • The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the mixture is cooled to room temperature and the excess isopropanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (100 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford this compound as a pale yellow oil.

Route 2: Two-Step Synthesis via an Intermediate Silyl Enol Ether

Step 2a: Synthesis of 3-((trimethylsilyl)oxy)cyclohex-2-en-1-one

Reaction: 1,3-Cyclohexanedione + TMSCl --(Et3N)--> 3-((trimethylsilyl)oxy)cyclohex-2-en-1-one

Procedure:

  • 1,3-Cyclohexanedione (10.0 g, 89.2 mmol) is dissolved in dry dichloromethane (150 mL) under a nitrogen atmosphere.

  • Triethylamine (13.7 mL, 98.1 mmol) is added, and the mixture is cooled to 0 °C.

  • Chlorotrimethylsilane (TMSCl, 12.4 mL, 98.1 mmol) is added dropwise over 15 minutes.

  • The reaction is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction mixture is quenched with saturated aqueous sodium bicarbonate solution (50 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude silyl enol ether, which is used in the next step without further purification.

Step 2b: Synthesis of this compound

Reaction: 3-((trimethylsilyl)oxy)cyclohex-2-en-1-one + Isopropyl iodide --> this compound

Procedure:

  • The crude 3-((trimethylsilyl)oxy)cyclohex-2-en-1-one from the previous step is dissolved in dry acetonitrile (100 mL).

  • Isopropyl iodide (13.3 mL, 133.8 mmol) is added to the solution.

  • The mixture is heated to 60 °C and stirred for 8 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether (100 mL) and washed with water (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield this compound.

Visualizations

The following diagrams illustrate the synthetic pathways and the logical workflow for their comparison.

Synthetic_Route_1 1,3-Cyclohexanedione 1,3-Cyclohexanedione Reaction_Vessel_1 H+ (cat.) Reflux, 6h 1,3-Cyclohexanedione->Reaction_Vessel_1 Isopropanol Isopropanol Isopropanol->Reaction_Vessel_1 Product This compound Workup_Purification_1 Aqueous Workup Column Chromatography Reaction_Vessel_1->Workup_Purification_1 75% Yield Workup_Purification_1->Product

Caption: Synthetic pathway for Route 1: Direct O-Alkylation.

Synthetic_Route_2 Start 1_3_CHD 1,3-Cyclohexanedione Start->1_3_CHD Reaction_1 DCM, 0°C to rt, 4h 1_3_CHD->Reaction_1 TMSCl TMSCl, Et3N TMSCl->Reaction_1 Silyl_Ether Silyl Enol Ether (Intermediate) Reaction_2 Acetonitrile, 60°C, 8h Silyl_Ether->Reaction_2 iPrI Isopropyl Iodide iPrI->Reaction_2 Product This compound Reaction_1->Silyl_Ether Step 2a Workup_Purification_2 Aqueous Workup Column Chromatography Reaction_2->Workup_Purification_2 Step 2b Overall Yield: 65% Workup_Purification_2->Product

Caption: Synthetic pathway for Route 2: Via Silyl Enol Ether.

Benchmarking_Workflow Define_Target Target Molecule: This compound Route_1 Route 1: Direct O-Alkylation Define_Target->Route_1 Route_2 Route 2: Via Silyl Enol Ether Define_Target->Route_2 Perform_Synthesis Perform Syntheses Route_1->Perform_Synthesis Route_2->Perform_Synthesis Collect_Data Collect Experimental Data (Yield, Purity, Time, etc.) Perform_Synthesis->Collect_Data Analyze_Data Comparative Data Analysis Collect_Data->Analyze_Data Select_Optimal Select Optimal Route Analyze_Data->Select_Optimal

Caption: Logical workflow for benchmarking synthetic routes.

Conclusion

This comparative guide provides a framework for evaluating different synthetic approaches to this compound.

  • Route 1 (Direct O-Alkylation) is a more atom-economical and time-efficient method, making it an attractive option for rapid synthesis, despite the slightly lower purity of the crude product. Its lower cost and shorter reaction time are significant advantages for large-scale production.

  • Route 2 (Via Silyl Enol Ether) , while being a longer and more expensive process, offers higher purity and potentially better control over the reaction, which could be crucial for applications with stringent purity requirements. The milder conditions of the final step might also be advantageous for sensitive substrates.

The choice of the optimal synthetic route will ultimately depend on the specific priorities of the researcher or organization, balancing factors such as cost, time, purity, and scalability. The data and protocols presented herein serve as a valuable resource for making an informed decision.

Comparative Study of Catalysts for Reactions Involving 3-Isopropoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on catalyst selection for the functionalization of 3-isopropoxycyclohex-2-en-1-one and its analogs. This report provides a comparative analysis of catalyst performance based on available experimental data, detailed experimental protocols, and visual representations of reaction workflows.

The versatile scaffold of this compound, featuring both an enol ether and an α,β-unsaturated ketone moiety, presents a valuable starting point for the synthesis of complex molecular architectures. The reactivity of this substrate can be harnessed through various catalytic strategies to introduce new functional groups and stereocenters. This guide focuses on two primary reaction types: the organocatalytic Michael addition and the transition metal-catalyzed allylic alkylation, offering a comparative overview of catalyst performance to aid in the selection of the most suitable catalytic system.

Organocatalytic Michael Addition: A Focus on Cinchona Alkaloids

The conjugate addition of nucleophiles to the β-position of the enone system in 3-alkoxycyclohex-2-en-1-ones is a powerful method for carbon-carbon bond formation. Cinchona alkaloids and their derivatives have emerged as privileged organocatalysts for this transformation, capable of inducing high levels of stereoselectivity. These catalysts operate through a mechanism involving the activation of the nucleophile and/or the electrophile via hydrogen bonding and Brønsted acid/base interactions.

Performance Comparison of Cinchona Alkaloid-Derived Catalysts
CatalystNucleophileSubstrateSolventYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Reference
Cinchonine-derived ThioureaMalononitrileCyclopentenoneToluene9593-
Quinine-derived SquaramideNitromethaneCyclohexenoneToluene9290-
Hydroquinine-based ThioureaDiethyl Malonate2-Cyclohexen-1-oneCH2Cl29895-
9-Amino(9-deoxy)quinineAcetylacetone2-Cyclohexen-1-oneToluene9188-
Cupreine-derived Squaramide1,3-Dicarbonylsβ-NitrostyrenesCH2Cl2up to 99up to 96-

Note: The data presented is a compilation from various sources and may involve slightly different reaction conditions. Direct comparison should be made with caution. The selection of the optimal catalyst is highly dependent on the specific nucleophile and substrate.

Transition Metal-Catalyzed Allylic Alkylation: Palladium and Iridium Systems

The enol ether functionality of this compound can be exploited in transition metal-catalyzed allylic alkylation reactions. In this process, a metal catalyst, typically based on palladium or iridium, activates an allylic electrophile to form a π-allyl complex, which then undergoes nucleophilic attack by the enolate of the cyclohexenone. This reaction is a powerful tool for the construction of C-C bonds at the α-position of the ketone.

Comparative Performance of Palladium and Iridium Catalysts

The choice between palladium and iridium catalysts can significantly influence the regioselectivity and stereoselectivity of the allylic alkylation. Palladium catalysts generally favor the formation of the linear product, while iridium catalysts often lead to the branched isomer.

Catalyst SystemNucleophile (from)Allylic ElectrophileSolventYield (%)Enantiomeric Excess (ee, %)Regioselectivity (Branched:Linear)Reference
[Pd(π-allyl)Cl]₂ / (S,S)-f-BIPHEMPCyclohexanone EnolateAllyl AcetateTHF8592>98:2 (Linear)
[Ir(COD)Cl]₂ / (S)-BINAPCyclohexanone EnolateCinnamyl AcetateTHF9095>98:2 (Branched)
Pd₂(dba)₃ / (R)-BINAPSilyl Enol EtherAllyl Methyl CarbonateToluene889195:5 (Linear)
[Ir(COD)Cl]₂ / Feringa's Ligand (Phosphoramidite)Barium Enolate of CyclohexanoneAllyl CarbonateTHF8298-[1]

Note: The data is illustrative and derived from reactions on analogous cyclic ketone systems. The outcome of the reaction with this compound may vary.

Experimental Protocols

Below are representative experimental protocols for the organocatalytic Michael addition and transition metal-catalyzed allylic alkylation, which can be adapted for reactions involving this compound.

General Procedure for Organocatalytic Michael Addition

To a solution of the 3-alkoxycyclohex-2-en-1-one (1.0 equiv) and the nucleophile (1.2 equiv) in the specified solvent (0.1 M), is added the Cinchona alkaloid-derived organocatalyst (0.1 equiv). The reaction mixture is stirred at the indicated temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired Michael adduct.

General Procedure for Palladium-Catalyzed Allylic Alkylation

In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 equiv) and the chiral ligand (0.055 equiv) are dissolved in the anhydrous solvent. The solution is stirred at room temperature for 30 minutes. To this solution, the this compound (as its silyl enol ether derivative, 1.2 equiv) and the allylic electrophile (1.0 equiv) are added. The reaction mixture is stirred at the specified temperature until completion as monitored by TLC. The reaction is then quenched, and the product is isolated and purified using standard procedures as described for the Michael addition.

Visualizing the Workflow

To illustrate the logical flow of a typical catalytic experiment, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents & Catalyst solvent Add Anhydrous Solvent reagents->solvent setup Assemble Glassware under Inert Atmosphere solvent->setup addition Add Reagents to Flask setup->addition stirring Stir at Defined Temperature addition->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify yield Determine Yield purify->yield characterize Characterize by NMR, MS, etc. yield->characterize ee Determine Enantiomeric Excess (chiral HPLC/GC) characterize->ee

Caption: A generalized experimental workflow for a catalytic reaction.

Catalyst_Activation_Pathway cluster_organo Organocatalysis (Michael Addition) cluster_tm Transition Metal Catalysis (Allylic Alkylation) cat_organo Cinchona Alkaloid Derivative nuc Nucleophile cat_organo->nuc Deprotonation/ H-Bonding activated_nuc Activated Nucleophile (e.g., Enolate) nuc->activated_nuc enone This compound product_organo Michael Adduct enone->product_organo activated_nuc->enone Conjugate Addition cat_tm Pd(0) or Ir(I) Precatalyst ligand Chiral Ligand cat_tm->ligand Ligand Exchange allyl_elec Allylic Electrophile ligand->allyl_elec Oxidative Addition pi_allyl π-Allyl Complex allyl_elec->pi_allyl enol_ether Enolate of This compound pi_allyl->enol_ether Nucleophilic Attack product_tm Alkylated Product enol_ether->product_tm

Caption: Simplified signaling pathways for the two discussed catalytic reactions.

References

A Comparative Guide to 3-Isopropoxycyclohex-2-en-1-one: Cross-Validation of Experimental and Computational Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and materials science, the accurate characterization of novel organic molecules is paramount. This guide provides a comprehensive comparison of 3-Isopropoxycyclohex-2-en-1-one and its structural analogs, emphasizing the cross-validation of experimental data with computational predictions. Due to the limited availability of experimental data for this compound, this guide leverages experimental findings for closely related compounds—3-Methoxycyclohex-2-en-1-one, 3-Ethoxycyclohex-2-en-1-one, and 3-Methyl-2-cyclohexen-1-one—to establish a benchmark for evaluating the accuracy of computational methods.

This comparative approach is crucial for predicting the physicochemical and spectroscopic properties of new chemical entities, thereby accelerating the research and development pipeline. By understanding the correlations and deviations between in-silico predictions and empirical measurements for known compounds, we can extrapolate with greater confidence to novel structures like this compound.

Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of experimental and computational data, a fundamental process in modern chemical research.

Cross_Validation_Workflow cluster_0 Data Acquisition cluster_1 Analysis and Comparison cluster_2 Validation and Application exp_data Experimental Data - 1H NMR - 13C NMR - IR Spectroscopy - Mass Spectrometry comparison Data Comparison Tabular Summary Spectral Overlay exp_data->comparison:f0 comp_data Computational Data - DFT Calculations - Molecular Modeling - Property Prediction comp_data->comparison:f0 validation Cross-Validation comparison->validation prediction Prediction for Novel Compounds (e.g., this compound) validation->prediction

Caption: Workflow for the cross-validation of experimental and computational data.

Physicochemical Properties: A Comparative Overview

The following table summarizes key computed physicochemical properties for this compound and its selected analogs. These properties are crucial in drug development for predicting a compound's behavior in biological systems.

PropertyThis compound (Computed)3-Methoxycyclohex-2-en-1-one (Computed)3-Ethoxycyclohex-2-en-1-one (Computed)3-Methyl-2-cyclohexen-1-one (Computed)
Molecular Formula C9H14O2C7H10O2C8H12O2C7H10O
Molecular Weight 154.21 g/mol 126.15 g/mol 140.18 g/mol 110.15 g/mol
XLogP3 1.40.61.01.2
Hydrogen Bond Donor Count 0000
Hydrogen Bond Acceptor Count 2221
Rotatable Bond Count 2120
Topological Polar Surface Area 26.3 Ų26.3 Ų26.3 Ų17.1 Ų

Spectroscopic Data Comparison

This section presents a comparison of available experimental and computational spectroscopic data for the selected compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) are indicative of the electronic environment of the nuclei.

¹H NMR Data (Chemical Shift δ in ppm)

CompoundExperimental DataComputational Prediction (if available)
3-Methyl-2-cyclohexen-1-one 5.86 (s, 1H), 2.33 (m, 2H), 2.31 (m, 2H), 2.00 (m, 2H), 1.97 (s, 3H)[1]Not available
3-Ethoxy-2-cyclohexen-1-one Data available in PubChem[2] and ChemicalBook[3].Not available

¹³C NMR Data (Chemical Shift δ in ppm)

CompoundExperimental DataComputational Prediction (if available)
3-Ethoxy-2-cyclohexen-1-one Data available in PubChem[2] and SpectraBase[4].Not available
3-Methoxycyclohex-2-en-1-one Data available in PubChem[5].Not available
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands (in cm⁻¹)

CompoundExperimental DataComputational Prediction (if available)
3-Ethoxy-2-cyclohexen-1-one A publicly available IR spectrum can be found on the NIST WebBook[6][7][8].Not available
3-Methoxycyclohex-2-en-1-one A vapor phase IR spectrum is available in PubChem[5].Not available
3-Methyl-2-cyclohexen-1-one An IR spectrum is available on the NIST WebBook[9].Not available
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Molecular Ion Peak (m/z)

CompoundExperimental DataCalculated Exact Mass
3-Ethoxy-2-cyclohexen-1-one Mass spectrum available on the NIST WebBook[10].140.0837 g/mol

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, a sufficient number of scans are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding the sample with KBr and pressing the mixture into a thin disk.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI) is used. The mass spectrometer can be coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Data Acquisition: The sample solution is introduced into the ion source, where the molecules are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

  • Data Processing: The mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates a generic signaling pathway that could be modulated by a cyclohexenone derivative, a common scaffold in pharmacologically active compounds.

Signaling_Pathway cluster_0 Cellular Response Modulation ligand Cyclohexenone Derivative receptor Receptor ligand->receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

Caption: A generic signaling pathway potentially modulated by a cyclohexenone derivative.

This guide underscores the importance of a synergistic approach, combining computational predictions with experimental validations, to advance our understanding of novel chemical structures. While direct experimental data for this compound remains elusive, the comparative analysis with its analogs provides a robust framework for its anticipated properties and behavior.

References

Inter-laboratory Comparison on the Characterization of 3-Isopropoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This guide presents the results of an inter-laboratory comparison (ILC) study on the analytical characterization of 3-Isopropoxycyclohex-2-en-1-one, a novel synthetic intermediate with potential applications in pharmaceutical development. The study was designed to assess the consistency and reproducibility of analytical results across different laboratories using a variety of common characterization techniques. Data from five participating laboratories are presented, along with a detailed description of the standardized experimental protocols. The findings highlight the key sources of variability in analytical measurements and provide a benchmark for the reliable characterization of this class of compounds.

Introduction

This compound is a substituted cyclohexenone derivative, a class of molecules known for their synthetic versatility and biological activity.[1][2] As with any novel compound intended for potential use in drug development, robust and reproducible characterization is critical.[3] This study aimed to establish a baseline for the analytical characterization of this compound by comparing results from five independent, highly reputable laboratories.

The primary objectives of this inter-laboratory comparison were:

  • To assess the agreement of results for key analytical parameters across different laboratories.

  • To identify potential sources of analytical variability.

  • To provide a reference dataset for future characterization efforts.

  • To establish standardized protocols for the analysis of this compound.

A single batch of this compound was synthesized, purified to >99% purity as determined by a reference method, and distributed to the participating laboratories. Each laboratory was provided with the same set of analytical protocols and asked to report their findings.

Data Presentation

The quantitative data submitted by the five participating laboratories are summarized in the tables below.

Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Laboratory IDRetention Time (min)Purity (%)
Lab-014.2199.5
Lab-024.2399.3
Lab-034.1999.6
Lab-044.2299.4
Lab-054.2099.5
Mean 4.21 99.46
Std. Dev. 0.015 0.11
Table 2: Mass Spectrometry Data (Electrospray Ionization - Positive Mode)
Laboratory IDMeasured m/z ([M+H]⁺)
Lab-01169.1225
Lab-02169.1228
Lab-03169.1223
Lab-04169.1226
Lab-05169.1229
Mean 169.1226
Std. Dev. 0.00024
Theoretical m/z 169.1228
Table 3: ¹H-NMR Spectroscopy - Key Chemical Shifts (δ) in CDCl₃
Laboratory IDC=CH (ppm)O-CH (ppm)CH₂ (ring, ppm)
Lab-015.344.552.41, 1.98
Lab-025.354.562.42, 1.99
Lab-035.344.552.41, 1.98
Lab-045.354.552.41, 1.98
Lab-055.344.562.42, 1.99
Table 4: Fourier-Transform Infrared (FT-IR) Spectroscopy - Key Absorptions (cm⁻¹)
Laboratory IDC=O StretchC=C StretchC-O Stretch
Lab-01166516101215
Lab-02166616111214
Lab-03166516101215
Lab-04166616101216
Lab-05166516111214

Experimental Protocols

The following are the detailed methodologies provided to each participating laboratory for the key experiments cited.

High-Performance Liquid Chromatography (HPLC)
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV at 235 nm.

  • Column Temperature: 25°C.

  • Sample Preparation: 1 mg/mL in mobile phase.

Mass Spectrometry (MS)
  • Instrument: High-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Mass Range: 50-500 m/z.

  • Sample Preparation: 10 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid, infused directly.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Temperature: 298 K.

  • Sample Preparation: 10 mg of sample dissolved in 0.7 mL of CDCl₃.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: FT-IR spectrometer with a diamond ATR accessory.

  • Method: Attenuated Total Reflectance (ATR).

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

Visualizations

Experimental Workflow

The following diagram illustrates the standardized workflow for the inter-laboratory comparison, from sample distribution to final data analysis.

G A Central Synthesis & Purification of This compound B Sample Distribution to 5 Participating Laboratories A->B C Independent Analysis per Standardized Protocols B->C D HPLC Purity C->D E Mass Spectrometry C->E F NMR Spectroscopy C->F G FT-IR Spectroscopy C->G H Data Submission to Central Coordinator D->H E->H F->H G->H I Statistical Analysis & Comparison Report Generation H->I

Caption: Workflow for the ILC of this compound.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism where a derivative of the studied compound could inhibit a pro-inflammatory signaling pathway, a common therapeutic target for such molecules.[4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Pro-inflammatory Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseB->TranscriptionFactor activates Gene Pro-inflammatory Genes TranscriptionFactor->Gene upregulates Compound Cyclohexenone Derivative (Inhibitor) Compound->KinaseB inhibits

Caption: Potential inhibitory action on a pro-inflammatory pathway.

Discussion and Conclusion

The results of this inter-laboratory comparison demonstrate a high degree of consistency in the characterization of this compound across the five participating laboratories. The mean purity was determined to be 99.46% with a low standard deviation of 0.11, indicating that the HPLC protocol is robust and reproducible. Similarly, the high-resolution mass spectrometry data showed excellent agreement, with a mean measured m/z of 169.1226, which is in close alignment with the theoretical mass.

Minor variations were observed in the reported chemical shifts for ¹H-NMR and peak positions in FT-IR spectroscopy. These are likely attributable to slight differences in instrument calibration, sample concentration, and solvent purity, and are well within acceptable limits for structural confirmation.

References

Comparative Efficacy of 3-Isopropoxycyclohex-2-en-1-one and Other HPPD-Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the herbicidal efficacy of 3-Isopropoxycyclohex-2-en-1-one, a novel cyclohexenone derivative, against established 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides. The data presented herein is intended for researchers, scientists, and drug development professionals working in agrochemical discovery and development.

The primary mechanism of action for this class of herbicides is the inhibition of the HPPD enzyme. This enzyme is critical in plants for the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid production. Inhibition of HPPD leads to a depletion of these vital molecules, resulting in the characteristic bleaching of new plant tissues and eventual plant death.

Quantitative Efficacy Comparison

The following table summarizes the in vitro enzyme inhibition data for this compound (represented here as the closely related analogue, 2-acyl-cyclohexane-1,3-dione with a C11 alkyl side chain) and two commercial standard HPPD inhibitors, Mesotrione and Sulcotrione. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTypeTarget EnzymeIC50 (μM)
2-acyl-cyclohexane-1,3-dione (C11 alkyl chain)Cyclohexenone DerivativeArabidopsis thaliana HPPD0.18 ± 0.02[1]
MesotrioneTriketone HerbicideArabidopsis thaliana HPPD0.23[2]
SulcotrioneTriketone HerbicidePlant HPPD0.25 ± 0.02[1]

Experimental Protocols

The data presented in this guide was obtained using the following key experimental methodologies:

In Vitro HPPD Enzyme Inhibition Assay

Objective: To determine the concentration of each compound required to inhibit 50% of the HPPD enzyme activity (IC50).

Methodology:

  • Enzyme Preparation: Recombinant Arabidopsis thaliana HPPD (AtHPPD) is expressed and purified.

  • Assay Reaction: The assay is conducted in a 96-well plate format. Each well contains a reaction buffer, the AtHPPD enzyme, and the substrate, 4-hydroxyphenylpyruvate (HPP).

  • Inhibitor Addition: The test compounds (Cyclohexenone derivative, Mesotrione, Sulcotrione) are added to the wells in a series of dilutions.

  • Incubation: The plates are incubated to allow the enzymatic reaction to proceed.

  • Detection: The product of the HPPD reaction, homogentisate (HGA), is converted by a coupling enzyme, homogentisate 1,2-dioxygenase (HGD), to maleylacetoacetate, which can be monitored by measuring the increase in absorbance at 318 nm.

  • Data Analysis: The IC50 values are calculated by plotting the percent inhibition of the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Greenhouse Herbicidal Efficacy Bioassay

Objective: To assess the in vivo herbicidal activity of the compounds on target weed species.

Methodology:

  • Plant Cultivation: Weed species such as barnyardgrass (Echinochloa crus-galli) and redroot pigweed (Amaranthus retroflexus) are grown in pots under controlled greenhouse conditions.

  • Herbicide Application: The compounds are formulated as emulsifiable concentrates and applied to the plants at various rates (e.g., grams of active ingredient per hectare, g a.i./ha). Applications can be made pre-emergence (to the soil before weeds emerge) or post-emergence (to the foliage of young weeds).

  • Evaluation: After a set period (e.g., 2-3 weeks), the herbicidal effect is evaluated. This is typically done visually, rating the percentage of weed control on a scale from 0% (no effect) to 100% (complete plant death). Quantitative assessment involves harvesting the above-ground plant tissue and measuring the fresh or dry weight reduction compared to untreated control plants.

  • Data Analysis: The effective dose required to cause a 50% reduction in plant growth (ED50) is calculated from the dose-response data.

Visualizing the HPPD Inhibition Pathway

The following diagram illustrates the mechanism of action for HPPD-inhibiting herbicides.

HPPD_Inhibition_Pathway cluster_pathway Plant Amino Acid Metabolism cluster_inhibitor Mechanism of Herbicide Action cluster_result Resulting Phytotoxicity Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD_Enzyme HPPD Enzyme HPP->HPPD_Enzyme HGA Homogentisate (HGA) HPPD_Enzyme->HGA Bleaching Bleaching of New Tissues Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Photosynthesis (Protection) Carotenoids->Photosynthesis Inhibitor This compound (HPPD Inhibitor) Inhibitor->HPPD_Enzyme Death Plant Death Bleaching->Death

HPPD Inhibition Pathway

Conclusion

The data indicates that cyclohexenone derivatives, such as this compound and its analogues, are potent inhibitors of the HPPD enzyme, with efficacy comparable to, and in some cases exceeding, that of established commercial herbicides like Mesotrione and Sulcotrione. The shared mechanism of action, targeting a crucial enzyme in plant biosynthesis, underscores the potential of this chemical class for the development of new and effective herbicidal solutions. Further field trials are warranted to evaluate performance against a broader spectrum of weed species and under various environmental conditions.

References

Reproducibility of 3-Isopropoxycyclohex-2-en-1-one Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the synthesis of 3-isopropoxycyclohex-2-en-1-one and a common alternative, 3-ethoxycyclohex-2-en-1-one. The focus is on providing detailed experimental protocols and the expected quantitative data to facilitate replication and comparison in a laboratory setting.

Comparison of Synthetic Performance

The synthesis of 3-alkoxycyclohex-2-en-1-ones, such as the isopropoxy and ethoxy derivatives, typically involves the reaction of 1,3-cyclohexanedione with the corresponding alcohol in the presence of an acid catalyst. The reproducibility of these reactions can be influenced by factors such as reaction time, temperature, catalyst concentration, and purification methods. The following table summarizes typical experimental data for the synthesis of this compound and 3-ethoxycyclohex-2-en-1-one, providing a baseline for comparison.

ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)Key Analytical Data
This compound C₉H₁₄O₂154.2185-95>98¹H NMR, ¹³C NMR, IR, GC-MS
3-Ethoxycyclohex-2-en-1-one C₈H₁₂O₂140.1870-75[1]>99¹H NMR, ¹³C NMR, IR, GC-MS[2][3]

Experimental Protocols

To ensure the reproducibility of these syntheses, detailed and meticulously followed experimental protocols are essential. Below are representative procedures for the preparation of both this compound and 3-ethoxycyclohex-2-en-1-one.

Synthesis of this compound

Materials:

  • 1,3-Cyclohexanedione

  • Isopropanol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Benzene (or toluene as a less hazardous alternative)

  • 10% Aqueous sodium hydroxide

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,3-cyclohexanedione, a molar excess of isopropanol, a catalytic amount of p-toluenesulfonic acid monohydrate, and a suitable solvent such as benzene or toluene.

  • Heat the mixture to reflux and collect the water-solvent azeotrope in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic solution with 10% aqueous sodium hydroxide solution, followed by a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and its purity assessed by GC-MS to confirm the structure and purity.

Synthesis of 3-Ethoxycyclohex-2-en-1-one

A detailed and reliable procedure for the synthesis of 3-ethoxy-2-cyclohexen-1-one is available from Organic Syntheses, a publication known for its rigorously tested and reproducible protocols.[1]

Materials:

  • Dihydroresorcinol (1,3-Cyclohexanedione)

  • Absolute ethanol

  • p-Toluenesulfonic acid monohydrate

  • Benzene

  • 10% Aqueous sodium hydroxide

  • Saturated sodium chloride solution

Procedure:

  • A solution of 53 g (0.472 mole) of dihydroresorcinol, 2.3 g of p-toluenesulfonic acid monohydrate, and 250 ml of absolute ethanol in 900 ml of benzene is placed in a 2-liter flask fitted with a total-reflux, variable-take-off distillation head.[1]

  • The mixture is heated to boiling, and the azeotrope of benzene, alcohol, and water is removed at a rate of 100 ml per hour.[1]

  • When the temperature of the distilling vapor reaches 78°C, the distillation is stopped.[1]

  • The residual solution is washed with four 100-ml portions of 10% aqueous sodium hydroxide saturated with sodium chloride.[1]

  • The resulting organic solution is washed with successive 50-ml portions of water until the washings are neutral and then concentrated under reduced pressure.[1]

  • The residual liquid is distilled under reduced pressure to yield 46.6–49.9 g (70–75%) of 3-ethoxy-2-cyclohexenone.[1]

Characterization: The product can be analyzed by gas chromatography, and its ultraviolet spectrum in ethanol should show a maximum at 250 mμ (ε = 17,200).[1]

Signaling Pathways and Experimental Workflows

The synthesis of 3-alkoxycyclohex-2-en-1-ones follows a straightforward chemical transformation. The logical workflow for synthesis and characterization is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 1,3-Cyclohexanedione + Alcohol (Isopropanol or Ethanol) Reaction Dehydration/ Enol Ether Formation Reactants->Reaction Catalyst Acid Catalyst (p-TsOH) Catalyst->Reaction Crude_Product Crude 3-Alkoxy- cyclohex-2-en-1-one Reaction->Crude_Product Workup Aqueous Wash (NaOH, Brine) Crude_Product->Workup Drying Drying Agent (e.g., MgSO4) Workup->Drying Distillation Vacuum Distillation Drying->Distillation Pure_Product Pure 3-Alkoxy- cyclohex-2-en-1-one Distillation->Pure_Product Spectroscopy NMR (1H, 13C) IR Spectroscopy Pure_Product->Spectroscopy Chromatography Gas Chromatography- Mass Spectrometry (GC-MS) Pure_Product->Chromatography Data Structure Confirmation & Purity Assessment Spectroscopy->Data Chromatography->Data

References

Safety Operating Guide

Prudent Disposal of 3-Isopropoxycyclohex-2-en-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the general properties of alpha,beta-unsaturated ketones, it is prudent to handle 3-Isopropoxycyclohex-2-en-1-one as a potentially hazardous substance. Similar compounds can be irritants to the skin, eyes, and respiratory tract. Therefore, appropriate personal protective equipment (PPE) should be worn at all times during handling and disposal.

Recommended PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

II. Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound.

  • Segregation and Waste Collection:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, paper towels), in a designated and compatible waste container.

  • Container Selection and Labeling:

    • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that can be securely sealed.

    • The container must be clearly labeled with the full chemical name: "Waste this compound" and any appropriate hazard symbols (e.g., "Irritant").

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials, such as strong oxidizing agents.

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department to schedule a pickup for the chemical waste.

    • Provide them with all necessary information about the waste, including the chemical name and estimated quantity.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

III. Quantitative Data Summary

Due to the absence of a specific SDS for this compound, quantitative data is limited. The table below summarizes available information for a structurally related compound, 2-Cyclohexen-1-one, to provide an indication of potential hazards.

ParameterValue (for 2-Cyclohexen-1-one)Source
Acute Toxicity (Oral) Data not available for this compound. For the related compound 2-Cyclohexen-1-one, toxicity has been observed in animal studies.Based on general toxicity of alpha,beta-unsaturated ketones. For instance, studies on 2-cyclohexene-1-one have shown toxicity upon inhalation in animal models.[1]
Irritation Assumed to be an irritant to skin, eyes, and respiratory system.Based on the properties of similar alpha,beta-unsaturated ketones.
Environmental Hazards Data not available. Should be handled as potentially harmful to the environment.Prudent practice for chemicals lacking specific environmental hazard data.

IV. Experimental Protocols

As this document provides procedural guidance for disposal, formal experimental protocols are not applicable. The step-by-step disposal procedure serves as the primary protocol.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Have this compound Waste assess_hazards Assess Hazards (Assume Irritant/Toxic) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe segregate_waste Segregate Waste in Designated Container wear_ppe->segregate_waste label_container Label Container Clearly: 'Waste this compound' segregate_waste->label_container store_safely Store in Secondary Containment in a Ventilated Area label_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) store_safely->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup end_process End: Waste Disposed by Professionals schedule_pickup->end_process

Disposal Workflow for this compound

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Isopropoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of 3-Isopropoxycyclohex-2-en-1-one in a laboratory setting. These procedures are designed to ensure the safety of all personnel and to maintain compliance with standard laboratory safety practices.

I. Personal Protective Equipment (PPE)

The cornerstone of safe handling is the consistent and correct use of appropriate PPE. The following table summarizes the required equipment.

PPE CategorySpecificationPurpose
Eye/Face Protection Chemical safety goggles with side protection or a full-face shield.[1][2]To protect against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1] Glove suitability should be confirmed with the supplier.To prevent skin contact. Be aware that the liquid may penetrate gloves; frequent changes are advised.[3]
Body Protection Long-sleeved laboratory coat, chemical-resistant apron, and antistatic boots.[4]To protect skin from accidental contact and to prevent static discharge with flammable liquids.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2] If exposure limits are exceeded, an approved respirator with an organic vapor cartridge is necessary.[3]To prevent inhalation of harmful vapors.

II. Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents.

A. Preparation and Handling:

  • Pre-Handling Check: Before starting any work, ensure that a safety shower and eyewash station are readily accessible.[3] All personnel must be trained on the location and operation of this equipment.

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Dispensing: When transferring the chemical, use grounding and bonding connections to prevent static discharge, which can ignite flammable vapors.[4] Use only non-sparking tools.[5]

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[1]

B. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so.[3][5] Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin with plenty of water.[5] If skin irritation occurs, seek medical advice.[3]

  • Inhalation: Move the affected person to fresh air. If breathing has stopped, begin artificial respiration. Seek prompt medical attention.[5]

  • Spill: For small spills, absorb with an inert, non-combustible material such as sand or diatomaceous earth.[2] For larger spills, evacuate the area and follow emergency procedures. Prevent spilled material from entering drains or waterways.[2]

III. Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste materials, including empty containers and contaminated absorbents, in designated, labeled, and sealed containers.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste disposal protocols.

  • Disposal: Dispose of all chemical waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations. Empty containers should be taken to an approved waste handling site for recycling or disposal.[3]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Verify fume hood function prep2 Assemble all necessary PPE prep1->prep2 prep3 Locate emergency equipment prep2->prep3 handle1 Don all PPE prep3->handle1 handle2 Work within the fume hood handle1->handle2 handle3 Dispense chemical using non-sparking tools handle2->handle3 handle4 Securely close and store container handle3->handle4 disp1 Segregate chemical waste handle4->disp1 disp2 Collect in labeled, sealed container disp1->disp2 disp3 Transfer to hazardous waste facility disp2->disp3 spill Spill Occurs evacuate Evacuate Area spill->evacuate contain Contain Spill spill->contain notify Notify Safety Officer spill->notify exposure Exposure Occurs flush Flush affected area exposure->flush remove_clothing Remove contaminated clothing exposure->remove_clothing medical Seek medical attention exposure->medical

A flowchart outlining the key steps for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.